molecular formula C11H9N3O2 B2692937 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine CAS No. 685106-65-4

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine

Cat. No.: B2692937
CAS No.: 685106-65-4
M. Wt: 215.212
InChI Key: TYPNCFKVEIHZOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine is a chemical compound supplied for research and development purposes exclusively. It is strictly not for diagnostic, therapeutic, or any other human, veterinary, or household use. This compound features a pyrimidine core, a privileged scaffold in medicinal chemistry known for its diverse biological activities. The structure incorporates a 1,3-benzodioxole group, which is common in various pharmacologically active molecules. While direct studies on this specific molecule are limited in the public domain, structurally related 4,6-disubstituted pyrimidin-2-amines have been identified as promising scaffolds in drug discovery efforts, particularly as novel antitrypanosomal agents for neglected tropical diseases . The pyrimidine ring system is a versatile building block, and this compound may serve as a key intermediate for the synthesis of more complex molecules, such as fused heterocyclic frameworks, which are highly valued in developing new bioactive agents . Researchers investigating kinase inhibitors, antikinetoplastid compounds, or novel heterocyclic systems may find this chemical of particular interest for phenotypic screening or target-based drug discovery programs .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c12-11-13-4-3-8(14-11)7-1-2-9-10(5-7)16-6-15-9/h1-5H,6H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYPNCFKVEIHZOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and properties of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine , a privileged scaffold in medicinal chemistry known for its utility in kinase inhibition and receptor modulation.

Executive Summary

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine is a heteroaryl compound integrating a 2-aminopyrimidine "hinge-binding" motif with a lipophilic 1,3-benzodioxole (piperonyl) moiety. This structure represents a "privileged scaffold" in drug discovery, frequently utilized to target ATP-binding sites in kinases (e.g., VEGFR, CDK) and G-protein coupled receptors (e.g., Adenosine receptors). Its physicochemical profile balances polarity (via the amine/pyrimidine) and lipophilicity (via the benzodioxole), making it an ideal starting point for fragment-based drug design (FBDD).

Chemical Identity & Physiochemical Properties[1][2][3][4]

Nomenclature & Identification
  • IUPAC Name: 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine

  • Synonyms: 4-(3,4-Methylenedioxyphenyl)-2-aminopyrimidine; 5-(2-Aminopyrimidin-4-yl)-1,3-benzodioxole

  • Molecular Formula: C₁₁H₉N₃O₂

  • Molecular Weight: 215.21 g/mol

  • SMILES: Nc1nc(cc(n1)c2ccc3OCOc3c2)

Physical Property Profile

The following data represents experimentally validated and computationally predicted values standard for this structural class.

PropertyValuebiological Relevance
Appearance Pale yellow to off-white solid
Melting Point 178–182 °C (Typical range)Indicates stable crystal lattice; suitable for oral solid dosage forms.
LogP (Predicted) 1.8 – 2.1Optimal lipophilicity for cell membrane permeability (Lipinski compliant).
TPSA ~68 ŲGood oral bioavailability prediction (<140 Ų).
H-Bond Donors 1 (Primary Amine)Critical for H-bonding with Glu/Asp residues in kinase active sites.
H-Bond Acceptors 4 (N1, N3, O1, O3)Facilitates water-mediated bridging or direct backbone interactions.

Synthetic Methodologies

To ensure high purity and scalability, the Suzuki-Miyaura Cross-Coupling is the preferred industrial route over classical condensation methods. This pathway minimizes side reactions and allows for modular derivatization.

Protocol A: Palladium-Catalyzed Suzuki Coupling (Recommended)

This method couples a halogenated pyrimidine with a boronic acid derivative.

Reagents:

  • Substrate A: 2-Amino-4-chloropyrimidine (CAS: 3993-78-0)

  • Substrate B: 3,4-Methylenedioxyphenylboronic acid (CAS: 94839-07-3)

  • Catalyst: Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂

  • Base: Na₂CO₃ (2M aqueous solution)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Inertion: Purge a reaction vessel with nitrogen (

    
    ) to remove oxygen, preventing catalyst deactivation.
    
  • Dissolution: Dissolve 1.0 eq of Substrate A and 1.1 eq of Substrate B in the solvent mixture.

  • Activation: Add 2.0 eq of base (

    
    ) and 5 mol% Palladium catalyst.
    
  • Reflux: Heat the mixture to 90–100°C for 12–16 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Work-up: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Purify via silica gel column chromatography (Gradient: 0-5% MeOH in DCM).
    
Visualizing the Synthesis Logic

The following diagram illustrates the convergent synthesis and the electronic activation required for the coupling.

G SubA 2-Amino-4-chloropyrimidine (Electrophile) Inter Pd-Complex Intermediate SubA->Inter + Pd(0) SubB 3,4-Methylenedioxyphenyl- boronic acid (Nucleophile) SubB->Inter + Base (Activation) Cat Pd(0) Catalyst (Oxidative Addition) Cat->Inter Catalytic Cycle Prod 4-(1,3-Benzodioxol-5-yl) pyrimidin-2-amine Inter->Prod Reductive Elimination (- Pd(0))

Caption: Figure 1. Convergent Suzuki-Miyaura coupling pathway for the synthesis of the target scaffold.

Structural Analysis & Pharmacophore Mapping

The biological potency of this compound stems from its ability to mimic the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of various enzymes.

The "Hinge Binder" Concept

The 2-aminopyrimidine moiety functions as a bidentate hydrogen bond donor/acceptor system.

  • N1 (Pyrimidine Ring): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone amide NH of the kinase "hinge" region.

  • C2-NH2 (Exocyclic Amine): Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue.

The "Gatekeeper" Interaction

The 1,3-benzodioxole ring is a planar, electron-rich system.

  • Lipophilic Contact: It occupies the hydrophobic pocket (often the "gatekeeper" region or the back-pocket) adjacent to the ATP site.

  • Metabolic Stability: Unlike a simple dimethoxy substitution, the cyclic methylenedioxy bridge is resistant to rapid O-demethylation, prolonging the compound's half-life (

    
    ).
    

Pharmacophore Amine Exocyclic Amine (H-Bond Donor) Target Biological Target (Kinase Hinge Region) Amine->Target H-Bond to C=O RingN Pyrimidine N1 (H-Bond Acceptor) Benzo Benzodioxole Ring (Hydrophobic/Pi-Stacking) Benzo->Target Van der Waals / Pi-Pi Target->RingN H-Bond to N-H

Caption: Figure 2. Pharmacophore interaction map showing the bidentate binding mode common in kinase inhibition.

Biological Applications & Therapeutic Potential[5][6]

Kinase Inhibition (VEGFR / CDK)

Derivatives of this scaffold have demonstrated potency against Vascular Endothelial Growth Factor Receptor (VEGFR-2) . The aminopyrimidine core anchors the molecule, while the benzodioxole group extends into the hydrophobic pocket, inhibiting angiogenesis in tumor models [1].

Wnt/ -Catenin Pathway Modulation

Research indicates that 4-aryl-2-aminopyrimidines can activate the Wnt signaling pathway. Specifically, analogs (e.g., AMBMP) stabilize


-catenin by inhibiting the destruction complex, offering potential in regenerative medicine and osteogenesis [2].
Adenosine Receptor Antagonism

The structural similarity to adenine allows this scaffold to bind Adenosine


 receptors . Antagonists in this class are explored for neurodegenerative diseases like Parkinson's, where blocking 

can modulate dopamine signaling [3].

Analytical Characterization

To validate the synthesis of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine, the following spectral data is expected:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • 
       8.30 (d, 1H, Pyrimidine H-6) – Characteristic doublet.
      
    • 
       7.65 (s, 1H, Benzo H-2) – Aromatic proton.
      
    • 
       7.55 (d, 1H, Benzo H-6).
      
    • 
       7.05 (d, 1H, Pyrimidine H-5).
      
    • 
       6.98 (d, 1H, Benzo H-5).
      
    • 
       6.50 (s, 2H, 
      
      
      
      ) – Broad singlet, exchangeable with
      
      
      .
    • 
       6.08 (s, 2H, 
      
      
      
      ) – Distinctive singlet for the methylenedioxy bridge.
  • Mass Spectrometry (ESI+):

    • 
       peak at 216.2 m/z .
      

Safety & Handling (MSDS Highlights)

While specific toxicological data for this exact intermediate may be limited, handling should follow protocols for Substitute Aminopyrimidines .

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

  • Signal Word: WARNING .

  • H-Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.

  • PPE Requirements: Nitrile gloves, safety goggles, and lab coat. Work within a fume hood to avoid inhalation of dust.

References

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. SSRN, 2024.

  • 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator. Inflammation Research, 2016.

  • Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study. Journal of King Saud University - Science, 2022.

  • PubChem Compound Summary for CID 46926518 (Derivative Analog). National Center for Biotechnology Information.

Sources

Part 1: The Emergence of a Privileged Scaffold: Fusing Benzodioxole and Pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of Benzodioxole-Substituted Pyrimidine Derivatives

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in biologically active compounds, earning them the designation of "privileged structures." Both the pyrimidine and the 1,3-benzodioxole moieties independently hold this status. Pyrimidine, a fundamental component of nucleic acids, forms the core of numerous approved drugs, particularly in oncology and infectious diseases.[1][2] Its nitrogen-rich heterocyclic structure is adept at forming critical hydrogen bonds with biological targets.[3] The 1,3-benzodioxole ring system is a prominent feature in a vast array of natural products, such as piperine and podophyllotoxin, and is known to contribute to a molecule's metabolic stability and binding interactions.[4][5][6][7]

The strategic fusion of these two scaffolds into a single molecular entity creates a hybrid with significant therapeutic potential.[8] This guide provides a technical overview of the synthesis, mechanisms of action, and biological evaluation of benzodioxole-substituted pyrimidine derivatives, offering field-proven insights for researchers in drug discovery and development.

Part 2: Core Biological Activities and Mechanisms of Action

Benzodioxole-substituted pyrimidine derivatives exhibit a broad range of biological activities, primarily centered on anticancer and antimicrobial effects. These activities stem from their ability to interact with and modulate the function of key cellular targets.

Anticancer Activity: A Multi-pronged Assault on Malignancy

The anticancer potential of this chemical class is not monolithic; rather, it arises from the inhibition of several distinct, yet critical, cellular pathways involved in cancer progression.

Protein kinases are crucial enzymes that regulate a majority of cellular processes, and their dysregulation is a hallmark of cancer.[9] Pyrimidine derivatives are excellent scaffolds for kinase inhibitors, often acting as ATP-competitive agents by occupying the enzyme's ATP-binding pocket.[3]

  • Mechanism of Action: The pyrimidine core mimics the adenine base of ATP, while the benzodioxole and other substituents explore adjacent hydrophobic pockets and form specific interactions, enhancing both potency and selectivity.[3][10] Certain derivatives have shown potent inhibitory activity against key oncogenic kinases such as Epidermal Growth Factor Receptor (EGFR), which is often mutated in non-small-cell lung cancer (NSCLC).[11][12][13]

Kinase_Inhibition Diagram 1: ATP-Competitive Kinase Inhibition. cluster_0 Active Kinase cluster_1 Inhibition Kinase Kinase Active Site Substrate Protein Substrate Kinase->Substrate Phosphorylates ATP ATP ATP->Kinase Binds Inhibitor Benzodioxole-Pyrimidine Derivative Kinase_Inhibited Kinase Active Site Inhibitor->Kinase_Inhibited Competitively Binds Substrate_Unphos Unphosphorylated Substrate Kinase_Inhibited->Substrate_Unphos No Phosphorylation ATP_Blocked ATP

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton and the mitotic spindle, making them a prime target for anticancer drugs.[14]

  • Mechanism of Action: Several pyrimidine hybrids, including those with indole moieties, have been shown to inhibit tubulin polymerization.[8] These agents often bind to the colchicine-binding site on β-tubulin, preventing the assembly of tubulin dimers into microtubules.[14] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis in rapidly dividing cancer cells.[14]

Tubulin_Polymerization Diagram 2: Disruption of Tubulin Polymerization. cluster_0 Normal Polymerization cluster_1 Inhibition Dimers αβ-Tubulin Dimers Polymerization Polymerization Dimers->Polymerization Bound_Dimer Inhibitor-Bound Dimer Microtubule Growing Microtubule Polymerization->Microtubule Inhibitor Benzodioxole-Pyrimidine Derivative Inhibitor->Dimers Binds No_Poly Polymerization Blocked Bound_Dimer->No_Poly Disrupted_MT Disrupted Microtubule (Apoptosis) No_Poly->Disrupted_MT

Caption: Disruption of Tubulin Polymerization.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel chemical agents.[15] Benzodioxole-substituted pyrimidines have demonstrated promising activity against a range of pathogenic bacteria and fungi.[16][17][18]

  • Mechanism of Action: While the exact mechanisms can vary, the antimicrobial action is often attributed to the inhibition of essential microbial enzymes or the disruption of cell wall/membrane integrity. For example, some pyrimidine derivatives have been investigated as inhibitors of succinate dehydrogenase (SDH), a crucial enzyme in the fungal respiratory chain.[19] The lipophilic nature of the benzodioxole moiety can facilitate passage through microbial cell membranes.

Part 3: Experimental Evaluation and Protocols

Validating the biological activity of newly synthesized compounds requires a suite of robust in vitro assays. The protocols described here are foundational for the preliminary screening of benzodioxole-substituted pyrimidine derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation.[20] It is a primary screening tool to determine the cytotoxic potential of compounds against cancer cell lines.[21][22]

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231, HeLa) in a 96-well plate at a predetermined density and incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[20]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound dilutions. Include a vehicle control (solvent-treated cells) and a blank control (medium only).[20]

  • Incubation: Incubate the plate for a specified exposure time (e.g., 48 or 72 hours). The duration is critical, as some compounds may require longer exposure to exert their cytotoxic effects.

  • MTT Addition: Following treatment, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for an additional 3-4 hours.[20] Causality: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes will reduce the yellow MTT tetrazolium salt to insoluble purple formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow Diagram 3: Workflow for the MTT Cytotoxicity Assay. start Seed Cells in 96-Well Plate incubate1 Incubate 24h (Attachment) start->incubate1 treat Add Serial Dilutions of Test Compound incubate1->treat incubate2 Incubate 48-72h (Exposure) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 3-4h (Formazan Formation) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (~570 nm) solubilize->read analyze Calculate IC50 Value read->analyze

Sources

An In-depth Technical Guide to the Medicinal Chemistry of 4-Arylpyrimidin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The 4-Arylpyrimidin-2-amine Scaffold as a Privileged Core in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of potent and selective therapeutic agents. These are often referred to as "privileged structures" due to their inherent ability to interact with multiple biological targets through diverse, high-affinity binding modes. The 4-arylpyrimidin-2-amine core is a quintessential example of such a scaffold. Its rigid, planar geometry, combined with strategically positioned hydrogen bond donors and acceptors, makes it an exceptional mimic of the adenine hinge-binding motif found in ATP-binding sites of protein kinases. This guide provides a comprehensive exploration of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this versatile scaffold, intended for researchers and drug development professionals seeking to leverage its full potential.

Synthetic Strategies: Building the Core and Its Analogs

The accessibility and derivatization potential of a chemical scaffold are paramount to its utility in a drug discovery campaign. The 4-arylpyrimidin-2-amine core benefits from several robust and adaptable synthetic routes, allowing for systematic exploration of chemical space.

Classical Synthesis: Condensation of Enaminones with Guanidines

A foundational method for constructing the pyrimidine ring involves the cyclization of enaminones with aryl guanidines. This approach is particularly effective for establishing the core framework. The enaminones are typically prepared by condensing acetyl heterocycles with dimethylformamide dimethyl acetal (DMF-DMA).

Representative Protocol: Synthesis of N-[3-(1H-imidazol-1-yl)phenyl]-4-(2-pyridinyl)-2-pyrimidinamine [1]

  • Enaminone Formation: A solution of 2-acetylpyridine (1.0 eq) and DMF-DMA (1.1 eq) in anhydrous toluene is heated to reflux for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the crude enaminone, which is often used directly in the next step.

  • Guanidine Preparation: 3-(1H-imidazol-1-yl)aniline (1.0 eq) is treated with cyanamide in the presence of a mineral acid (e.g., HCl) to form the corresponding aryl guanidine salt.

  • Cyclization: The crude enaminone from step 1 is dissolved in a suitable solvent like 2-methoxyethanol. The aryl guanidine salt (1.2 eq) and a base such as sodium methoxide (2.0 eq) are added. The mixture is heated to reflux for 12-18 hours.

  • Work-up and Purification: After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The solid is washed with water and diethyl ether. The crude product is then purified by column chromatography on silica gel or recrystallization to afford the final compound.

Modern Approaches: Palladium-Catalyzed Cross-Coupling

For generating diverse libraries of N-aryl derivatives, the Buchwald-Hartwig amination has become an indispensable tool.[2][3] This palladium-catalyzed cross-coupling reaction allows for the direct formation of the C-N bond between a pyrimidin-2-amine and various aryl halides or triflates, a transformation that is challenging under classical conditions due to the electron-deficient nature of the pyrimidine ring.

Representative Protocol: Buchwald-Hartwig Amination for N-Arylpyrimidin-2-amines [2]

  • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add 4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq), the desired aryl bromide (1.0 eq), dichlorobis(triphenylphosphine)palladium(II) (0.1 eq), Xantphos (0.1 eq), and sodium tert-butoxide (3.0 eq).

  • Solvent and Reflux: Anhydrous toluene is added, and the mixture is heated to reflux for 8-12 hours. The reaction should be monitored by LC-MS to track the consumption of starting material.

  • Work-up and Purification: Upon completion, the mixture is cooled to room temperature, and the toluene is removed in vacuo. The residue is triturated with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography.

Efficient Multi-Component Reactions (MCRs)

To improve synthetic efficiency and align with green chemistry principles, one-pot multi-component reactions have been developed. An elegant example is the three-component synthesis using an aromatic aldehyde, guanidine, and a safe acetylene surrogate like calcium carbide.[4] This method rapidly assembles the 4-arylpyrimidin-2-amine core from simple, readily available starting materials.

Diagram: Synthetic Workflow Overview

The following diagram illustrates the primary synthetic pathways for accessing 4-arylpyrimidin-2-amine derivatives.

G cluster_0 Classical Condensation cluster_1 Pd-Catalyzed Coupling cluster_2 Multi-Component Reaction A Acetyl Aryl/Heteroaryl C Enaminone Intermediate A->C Condensation B DMF-DMA B->C E 4-Aryl-N-Arylpyrimidin-2-amine (Final Product) C->E Cyclization D Aryl Guanidine D->E Cyclization F 4-Arylpyrimidin-2-amine H Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) F->H G Aryl Halide / Triflate G->H I Diverse N-Aryl Derivatives (Final Product) H->I C-N Bond Formation J Aromatic Aldehyde M One-Pot Synthesis J->M K Guanidine K->M L Acetylene Source (e.g., CaC2) L->M M->E Direct Assembly caption Key Synthetic Routes to 4-Arylpyrimidin-2-amine Derivatives

Caption: Key Synthetic Routes to 4-Arylpyrimidin-2-amine Derivatives.

Structure-Activity Relationships (SAR): Decoding the Pharmacophore

Systematic modification of the 4-arylpyrimidin-2-amine scaffold has yielded a rich body of SAR data, particularly in the context of kinase inhibition. The molecule can be dissected into three primary regions for optimization.

The 2-Anilino Moiety: The Selectivity Gatekeeper

The substituent at the 2-amino position often projects out of the ATP-binding pocket towards the solvent-exposed region. This vector provides a crucial handle for tuning selectivity and physicochemical properties.

  • Impact on Selectivity: In the development of FMS-like tyrosine kinase 3 (FLT3) inhibitors, modifications at this position were critical for achieving selectivity over other kinases.[5] Introducing specific aza-aryl groups at this position allowed for interactions with unique residues outside the conserved hinge region, thereby conferring a selective binding profile.

  • Improving Potency and Properties: For p21-Activated Kinase 1 (PAK1) inhibitors, the addition of a 1,2-dimethylpiperazine pendant domain via the 2-anilino ring was instrumental in achieving nanomolar potency and significant anti-proliferative activity in cancer cell lines.[6] This highlights how this region can be used to engage additional binding pockets or improve properties like solubility.

The 4-Aryl Group: The Hinge-Binding Anchor

The aryl group at the C4 position is arguably the most critical component for kinase inhibition, as it typically forms key hydrogen bonds with the "hinge" region of the kinase ATP-binding site.

  • Hinge Interaction: The nitrogen atom of the pyrimidine ring (N1) and the exocyclic 2-amino group act as a hydrogen bond acceptor and donor, respectively, mimicking the adenine portion of ATP. The choice of the 4-aryl substituent is vital for correctly orienting the pyrimidine core within the hinge.

  • Exploiting Different Pockets: The nature of the 4-aryl group dictates which specific sub-pockets are engaged. For instance, 4-indolyl derivatives have been successfully developed as anti-inflammatory agents targeting cytokine release.[7] In another context, 4-thiazolyl derivatives were identified as potent inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6).[8] This demonstrates the versatility of the C4 position in tailoring the molecule for different targets.

The Pyrimidine Core: The Central Scaffold

Direct substitution on the pyrimidine ring itself, particularly at the C5 position, offers another avenue for optimization.

  • Enhancing Potency: The incorporation of a small, electron-withdrawing group like a bromide or chloride at the C5 position has been shown to significantly increase inhibitory potency.[6][9] This is often attributed to favorable interactions within the binding pocket or subtle modulation of the scaffold's electronics.

  • Bioisosteric Replacement: The concept of bioisosterism, or replacing a functional group with another that retains similar biological activity, is a powerful strategy.[10][11][12][13] The pyrimidine core itself can be part of a "scaffold hopping" exercise. For example, replacing the phenyl ring of a lead compound with a pyrazole led to a new chemotype of highly potent CDK2 inhibitors.[14]

SAR Summary Table: Kinase Inhibitor Derivatives
Scaffold PositionModification ExampleTarget KinaseObserved EffectReference
2-Anilino Addition of N-methylpiperazineCDK6/9Enhanced potency and oral availability[9]
4-Aryl Indole groupInflammatory PathwayInhibition of IL-6 and IL-8 release[7]
4-Aryl Aza-aryl (e.g., Pyridine)FLT3Potent inhibition of FLT3-ITD mutants[5]
C5-Pyrimidine Bromine substitutionPAK1Increased inhibitory potency[6]
C5-Pyrimidine Chlorine substitutionCDK6/9Improved potency and selectivity[9]

Therapeutic Applications and Key Molecular Targets

The privileged nature of the 4-arylpyrimidin-2-amine scaffold has led to its exploration against a wide array of diseases, with oncology being the most prominent area of success.

Protein Kinase Inhibition in Oncology

Dysregulation of protein kinase signaling is a hallmark of cancer, making kinases high-value therapeutic targets. The 4-arylpyrimidin-2-amine scaffold is a highly effective ATP-competitive inhibitor.

  • Cyclin-Dependent Kinases (CDKs): CDKs are master regulators of the cell cycle, and their inhibition can halt the proliferation of cancer cells. Derivatives of this scaffold have yielded potent inhibitors of CDK2, CDK4/6, and dual CDK6/9, which are crucial for treating various cancers, including breast cancer and leukemia.[8][9][14]

  • FLT3 Kinase: Mutations in FLT3, particularly internal tandem duplications (ITD), are common drivers of Acute Myeloid Leukemia (AML). Several 4-aryl-N-phenylpyrimidin-2-amine derivatives have been developed as potent and selective FLT3 inhibitors capable of suppressing drug-resistant mutants.[5]

  • Polo-Like Kinase 4 (PLK4): As a key regulator of centriole duplication, PLK4 is an attractive anticancer target. A series of novel PLK4 inhibitors based on an aminopyrimidine core has been successfully developed using a scaffold hopping strategy.[15]

  • Aurora Kinases: These serine/threonine kinases are essential for mitotic progression. 2,4-diaminopyrimidine derivatives have been synthesized as selective Aurora A kinase inhibitors, inducing cell cycle arrest and showing promise for further development.[16]

Diagram: Kinase Inhibition Mechanism

This diagram shows a simplified representation of a kinase signaling pathway and the mechanism of action for ATP-competitive inhibitors like the 4-arylpyrimidin-2-amine derivatives.

G cluster_0 Normal Cell Signaling cluster_1 Inhibition by 4-Arylpyrimidin-2-amine ATP ATP Kinase_A Active Kinase Substrate_A Substrate Protein Kinase_A->Substrate_A Binds to ATP Pocket Phospho_Substrate_A Phosphorylated Substrate (Active) Kinase_A->Phospho_Substrate_A Phosphorylates Cell_Response_A Cell Proliferation, Survival Phospho_Substrate_A->Cell_Response_A Triggers Inhibitor 4-Arylpyrimidin-2-amine Derivative Kinase_B Inactive Kinase Inhibitor->Kinase_B Binds to ATP Pocket Substrate_B Substrate Protein Kinase_B->Substrate_B Binding Blocked Cell_Response_B Apoptosis, Cell Cycle Arrest Kinase_B->Cell_Response_B Induces caption Mechanism of ATP-Competitive Kinase Inhibition

Caption: Mechanism of ATP-Competitive Kinase Inhibition.

Beyond Oncology: Anti-inflammatory and Other Activities

The scaffold's versatility extends beyond kinase inhibition.

  • Anti-inflammatory Agents: Certain 4-indole-2-arylaminopyrimidine derivatives have been shown to potently inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory cytokines IL-6 and IL-8 in human bronchial epithelial cells, indicating their potential for treating acute lung injury.[7]

  • Mediator Release Inhibitors: An early application of this scaffold was in the development of agents that block the release of histamine and other mediators from mast cells, offering a therapeutic strategy for asthma and other allergic diseases.[1][3]

Conclusion and Future Outlook

The 4-arylpyrimidin-2-amine scaffold has firmly established itself as a privileged structure in medicinal chemistry, yielding a multitude of compounds with significant therapeutic potential, particularly as kinase inhibitors in oncology. Its synthetic tractability, coupled with a well-understood SAR, provides a robust platform for future drug discovery efforts.

The field is continually evolving, with future directions likely to focus on:

  • Targeting Drug Resistance: Designing next-generation inhibitors that can overcome resistance mutations that arise during cancer therapy.

  • Developing Dual-Target or Poly-pharmacology Agents: Leveraging the scaffold to inhibit multiple key targets simultaneously for a synergistic therapeutic effect.

  • Exploring New Therapeutic Areas: Expanding the application of these derivatives into neurodegenerative diseases, metabolic disorders, and infectious diseases where kinases and other targets play a critical role.

The continued exploration of the chemical space around this remarkable core promises to deliver novel and impactful medicines for years to come.

References

  • ResearchGate. (n.d.). The representative routes for the synthesis of 4‐arylpyrimidine‐2‐amines. Retrieved from ResearchGate. [Link]

  • El-Deeb, I. M., Ryu, J. C., & Lee, S. H. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830. [Link]

  • Chen, T., et al. (2021). Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury. RSC Medicinal Chemistry, 12(10), 1735-1745. [Link]

  • Leung, C. H., et al. (2021). Discovery of novel 4-azaaryl-N-phenylpyrimidin-2-amine derivatives as potent and selective FLT3 inhibitors for acute myeloid leukaemia with FLT3 mutations. European Journal of Medicinal Chemistry, 213, 113215. [Link]

  • Atwal, K. S., et al. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry, 36(25), 3971-3974. [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(6), 1143-1154. [Link]

  • Wang, D., et al. (2020). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry, 11(7), 775-788. [Link]

  • WO2017020065A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds. (2017).
  • Atwal, K. S., et al. (1993). Preparation of substituted N-phenyl-4-aryl-2-pyrimidinamines as mediator release inhibitors. Journal of Medicinal Chemistry, 36(25), 3971-3974. [Link]

  • Achelle, S., et al. (2011). 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: Synthesis and Optical Properties. The Journal of Organic Chemistry, 76(9), 3475-3484. [Link]

  • Chan, K. P., et al. (2023). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. Molecules, 28(7), 2977. [Link]

  • Preti, D., et al. (2019). Structure Activity Relationship of 4-Amino-2-thiopyrimidine Derivatives as Platelet Aggregation Inhibitors. Medicinal Chemistry, 15(6), 667-681. [Link]

  • Rudolph, J., et al. (2013). Synthesis and Structure-Activity Relationship of 2-arylamino-4-aryl-pyrimidines as Potent PAK1 Inhibitors. ACS Medicinal Chemistry Letters, 4(9), 839-843. [Link]

  • Weinstabl, H., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8040-8055. [Link]

  • Kumar, R., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1148-1163. [Link]

  • Zhang, Y., et al. (2020). Discovery and SARs of 5-Chloro- N4-phenyl- N2-(pyridin-2-yl)pyrimidine-2,4-diamine Derivatives as Oral Available and Dual CDK 6 and 9 Inhibitors with Potent Antitumor Activity. Journal of Medicinal Chemistry, 63(6), 3327-3347. [Link]

  • Ertl, P. (2021). Identification of Bioisosteric Scaffolds using Scaffold Keys. ChemRxiv. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Retrieved from Cambridge MedChem Consulting. [Link]

  • ResearchGate. (2010). Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure activity relationship study of the compounds 4-16. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of commercial anticancer drugs containing pyrimidin-2-amine moiety. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2010). Targeting kinases with anilinopyrimidines: Discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Structure of the model (2-or 4-)-aminopyrimidines (15−17) and herein documented A 1 antagonists (18−20). Retrieved from ResearchGate. [Link]

  • Tladi, M., & Soliman, M. E. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Molecules, 25(5), 1083. [Link]

  • Chen, S., et al. (2015). Synthesis and biological evaluation of 2,4-diaminopyrimidines as selective Aurora A kinase inhibitors. European Journal of Medicinal Chemistry, 95, 461-470. [Link]

Sources

The Benzodioxole Moiety in Kinase Inhibitor Design: A Double-Edged Sword

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,3-benzodioxole moiety, a bicyclic heterocyclic scaffold, has emerged as a recurring structural motif in the design of potent kinase inhibitors. Its unique physicochemical properties can confer favorable attributes to a molecule, including enhanced binding affinity and improved cellular permeability. However, the promise of the benzodioxole ring is tempered by a significant metabolic liability: the potential for mechanism-based inhibition of cytochrome P450 (CYP450) enzymes. This guide provides a comprehensive technical overview of the dual role of the benzodioxole moiety in kinase inhibitor design. We will delve into the structure-activity relationships that govern its interaction with the kinase active site, dissect the mechanism of CYP450 inactivation, and explore strategies to mitigate this metabolic risk while preserving therapeutic efficacy. This document is intended to serve as a resource for medicinal chemists and drug discovery scientists, offering field-proven insights to navigate the complexities of incorporating this versatile yet challenging scaffold into next-generation kinase inhibitors.

Introduction: The Allure of a Privileged Scaffold

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[2] Within the medicinal chemist's toolkit, certain structural motifs, often termed "privileged scaffolds," are repeatedly utilized due to their ability to interact with multiple biological targets. The 1,3-benzodioxole ring system is one such scaffold, found in a variety of bioactive natural products and synthetic molecules.[1][3]

The benzodioxole moiety is characterized by a benzene ring fused to a five-membered dioxole ring.[4] This rigid, planar structure can serve as an effective anchor for positioning other functional groups within a binding pocket. Its electronic properties, influenced by the two oxygen atoms, can also contribute to favorable interactions with amino acid residues in the kinase active site.[4] Furthermore, the lipophilic nature of the benzodioxole ring can enhance a compound's ability to cross cellular membranes, a crucial attribute for targeting intracellular kinases.

dot

Caption: The central role of the benzodioxole moiety in kinase inhibitor design.

The Benzodioxole Moiety and Kinase Binding: A Structure-Activity Relationship (SAR) Perspective

The utility of the benzodioxole moiety in kinase inhibitor design is best exemplified by its incorporation into Saracatinib (AZD0530), a potent dual inhibitor of c-Src and Abl kinases.[5][6] In this context, the N-(5-chloro-1,3-benzodioxol-4-yl) group plays a crucial role in anchoring the inhibitor within the ATP-binding pocket.

Systematic SAR studies have demonstrated that the benzodioxole ring, in concert with adjacent substituents, can significantly impact inhibitor potency and selectivity. For instance, the substitution pattern on the benzodioxole ring can modulate electronic and steric properties, thereby fine-tuning interactions with key residues in the kinase active site.[7] In some cases, the oxygen atoms of the dioxole ring can participate in hydrogen bonding interactions with the protein backbone.[8] However, it is also important to note that the introduction of a bulky benzodioxole group can sometimes lead to a reduction in activity due to steric hindrance, highlighting the context-dependent nature of its effects.[8]

FeatureImpact on Kinase InhibitionRationale
Rigid Scaffold Provides a stable anchor for other pharmacophoric elements.Pre-organizes the molecule for optimal binding, reducing the entropic penalty.
Lipophilicity Can enhance cell permeability and access to intracellular kinases.Improves the overall ADME properties of the inhibitor.
Electronic Nature The oxygen atoms can act as hydrogen bond acceptors.Can form specific interactions with the kinase active site, increasing affinity.
Substituent Effects Modifications to the benzodioxole ring can fine-tune potency and selectivity.Allows for optimization of steric and electronic complementarity with the target.

The Dark Side: Mechanism-Based Inhibition of Cytochrome P450 Enzymes

Despite its advantages in kinase binding, the benzodioxole moiety is associated with a significant metabolic liability: mechanism-based inhibition (MBI) of cytochrome P450 enzymes.[9][10] CYPs are a superfamily of heme-containing monooxygenases responsible for the metabolism of a wide range of xenobiotics, including the majority of small molecule drugs.[10] MBI of CYPs can lead to clinically significant drug-drug interactions (DDIs), where the co-administration of a benzodioxole-containing drug can elevate the plasma concentrations of other drugs metabolized by the same CYP isoform, potentially leading to toxicity.[10]

The mechanism of CYP inhibition by the benzodioxole moiety involves the oxidative metabolism of the methylene bridge of the dioxole ring.[9] This process, catalyzed by the CYP enzyme itself, leads to the formation of a highly reactive carbene intermediate. This carbene can then covalently bind to the heme iron of the CYP enzyme, forming a stable, inactive complex.[2][11] This irreversible inactivation of the enzyme requires the synthesis of new enzyme to restore metabolic capacity, leading to a prolonged inhibitory effect.[12]

dot

Benzodioxole Benzodioxole CYP450 CYP450 Benzodioxole->CYP450 Metabolism Reactive Carbene Reactive Carbene CYP450->Reactive Carbene Generates Inactive CYP450 Complex Inactive CYP450 Complex Reactive Carbene->Inactive CYP450 Complex Forms

Caption: Mechanism of CYP450 inactivation by the benzodioxole moiety.

Mitigating the Risk: Strategies for Safer Benzodioxole-Containing Kinase Inhibitors

The challenge for medicinal chemists is to harness the beneficial properties of the benzodioxole moiety while mitigating its potential for CYP450 inhibition. Several strategies have been explored to achieve this delicate balance.

One of the most promising approaches is the strategic introduction of fluorine atoms onto the benzodioxole ring.[13][14] Fluorination can significantly alter the electronic properties of the molecule, making the methylene bridge less susceptible to oxidative metabolism by CYP450 enzymes.[15][16] This can lead to a significant reduction or even complete abrogation of MBI, while often maintaining or even improving kinase inhibitory potency.[14]

Another strategy involves the use of bioisosteric replacements for the benzodioxole moiety.[9][17][18] Bioisosteres are functional groups or substituents that have similar physicochemical or steric properties, leading to comparable biological activity. By replacing the benzodioxole ring with a non-labile isostere that retains the desired structural and electronic features for kinase binding but lacks the metabolic "soft spot," it is possible to design safer inhibitors.

StrategyMechanismDesired Outcome
Fluorination Electron-withdrawing fluorine atoms deactivate the methylene bridge towards oxidation.Reduced or eliminated CYP450 MBI.
Bioisosteric Replacement Substitution of the benzodioxole with a metabolically stable isostere.Retention of kinase inhibitory activity with improved metabolic profile.

Experimental Protocols for a Self-Validating System

A critical aspect of developing kinase inhibitors that incorporate the benzodioxole moiety is the implementation of a robust and self-validating experimental workflow. This involves the parallel assessment of both on-target kinase inhibition and off-target CYP450 inactivation.

In Vitro Kinase Inhibition Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP)-based assay to determine the IC50 value of a test compound against a target kinase.[2][3][4][19][20]

Materials:

  • Purified recombinant kinase

  • Fluorescently labeled kinase substrate (tracer)

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compound stock solution (in DMSO)

  • 384-well black, low-volume microplates

  • Fluorescence polarization plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the kinase and the fluorescent tracer in assay buffer.

    • Prepare a solution of ATP in assay buffer.

  • Assay Setup:

    • Add the test compound dilutions to the microplate wells.

    • Add the kinase/tracer solution to all wells.

    • Initiate the reaction by adding the ATP solution to all wells.

    • Include control wells:

      • No inhibitor (100% activity)

      • No enzyme (0% activity)

  • Incubation:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

  • Data Acquisition:

    • Measure the fluorescence polarization in each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to the controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

dot

Reagent Prep Reagent Prep Assay Setup Assay Setup Reagent Prep->Assay Setup Incubation Incubation Assay Setup->Incubation Data Acquisition Data Acquisition Incubation->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis

Caption: Workflow for a fluorescence polarization-based kinase inhibition assay.

Cell-Based Kinase Inhibition Assay

This protocol outlines a general method for assessing the ability of a compound to inhibit a specific kinase within a cellular context.[15]

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and supplements

  • Test compound stock solution (in DMSO)

  • Lysis buffer

  • Phospho-specific antibody against the kinase substrate

  • Secondary antibody conjugated to a detectable label (e.g., HRP, fluorophore)

  • Detection reagent

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a serial dilution of the test compound for a specified duration.

  • Cell Lysis:

    • Wash the cells and then lyse them to release the intracellular proteins.

  • Detection of Substrate Phosphorylation (e.g., by ELISA):

    • Coat a microplate with a capture antibody for the kinase substrate.

    • Add the cell lysates to the wells.

    • Add the phospho-specific primary antibody.

    • Add the labeled secondary antibody.

    • Add the detection reagent and measure the signal.

  • Data Analysis:

    • Determine the concentration-dependent inhibition of substrate phosphorylation and calculate the IC50 value.

Cytochrome P450 Time-Dependent Inhibition (TDI) Assay (IC50 Shift Assay)

This protocol describes an IC50 shift assay to determine if a compound is a time-dependent inhibitor of a specific CYP isoform.[1][8][21][22]

Materials:

  • Human liver microsomes (HLMs)

  • NADPH regenerating system

  • CYP isoform-specific substrate

  • Test compound stock solution (in DMSO)

  • Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

  • Quenching solution (e.g., acetonitrile with an internal standard)

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare Incubation Mixtures:

    • Prepare two sets of serial dilutions of the test compound.

  • Pre-incubation:

    • Set 1 (-NADPH): Pre-incubate the test compound dilutions with HLMs in incubation buffer.

    • Set 2 (+NADPH): Pre-incubate the test compound dilutions with HLMs in incubation buffer containing the NADPH regenerating system.

    • Incubate both sets for a specific time (e.g., 30 minutes) at 37°C.

  • Substrate Reaction:

    • Add the CYP isoform-specific substrate to all wells to initiate the metabolic reaction.

    • Incubate for a short period (e.g., 5-10 minutes).

  • Reaction Termination:

    • Stop the reaction by adding the quenching solution.

  • Sample Analysis:

    • Centrifuge the plates and analyze the supernatant by LC-MS/MS to quantify the formation of the substrate's metabolite.

  • Data Analysis:

    • Calculate the IC50 values for both the -NADPH and +NADPH conditions.

    • A significant shift (decrease) in the IC50 value in the +NADPH condition compared to the -NADPH condition indicates time-dependent inhibition.

dot

cluster_0 -NADPH Condition cluster_1 +NADPH Condition Pre-incubation (-NADPH) Pre-incubation (-NADPH) Substrate Reaction (-NADPH) Substrate Reaction (-NADPH) Pre-incubation (-NADPH)->Substrate Reaction (-NADPH) LC-MS/MS Analysis (-NADPH) LC-MS/MS Analysis (-NADPH) Substrate Reaction (-NADPH)->LC-MS/MS Analysis (-NADPH) IC50 (-NADPH) IC50 (-NADPH) LC-MS/MS Analysis (-NADPH)->IC50 (-NADPH) Compare IC50 Values Compare IC50 Values IC50 (-NADPH)->Compare IC50 Values Pre-incubation (+NADPH) Pre-incubation (+NADPH) Substrate Reaction (+NADPH) Substrate Reaction (+NADPH) Pre-incubation (+NADPH)->Substrate Reaction (+NADPH) LC-MS/MS Analysis (+NADPH) LC-MS/MS Analysis (+NADPH) Substrate Reaction (+NADPH)->LC-MS/MS Analysis (+NADPH) IC50 (+NADPH) IC50 (+NADPH) LC-MS/MS Analysis (+NADPH)->IC50 (+NADPH) IC50 (+NADPH)->Compare IC50 Values Determine IC50 Shift Determine IC50 Shift Compare IC50 Values->Determine IC50 Shift

Caption: Workflow for a CYP450 time-dependent inhibition IC50 shift assay.

Conclusion: A Call for Rational Design

The benzodioxole moiety represents a compelling yet cautionary tale in the field of kinase inhibitor design. Its ability to serve as a potent pharmacophore is undeniable, as evidenced by its successful incorporation into clinical candidates. However, the inherent risk of mechanism-based CYP450 inhibition necessitates a proactive and informed approach to its use. By understanding the underlying structure-activity relationships and the mechanism of metabolic inactivation, medicinal chemists can employ rational design strategies, such as strategic fluorination and bioisosteric replacement, to mitigate this liability. The implementation of a self-validating experimental workflow, encompassing both on-target and off-target assays, is paramount to the successful development of safe and effective kinase inhibitors that leverage the unique attributes of the benzodioxole scaffold. As our understanding of kinase biology and drug metabolism continues to evolve, so too will our ability to harness the full potential of this intriguing and powerful structural motif.

References

  • CYP Time-Dependent Inhibition (TDI) Using an IC50 Shift Assay with Stable Isotopic Labeled Substrate Probes to Facilitate Liquid Chromatography/Mass Spectrometry Analyses. (2025, August 6). ResearchGate. [Link]

  • Time Dependent CYP Inhibition (IC50 Shift). (n.d.). Cyprotex. [Link]

  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. (2024, September 2). MDPI. [Link]

  • Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. (2024, January 19). ACS Omega. [Link]

  • Cell-based Kinase Assays. Profacgen. [Link]

  • Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multi-step binding process. (n.d.). ResearchGate. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. (2025, April 29). nanomicronspheres. [Link]

  • Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (n.d.). PMC. [Link]

  • Exploring the chemotherapeutic potential of currently used kinase inhibitors: An update. (n.d.). Frontiers in Pharmacology. [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. (2006, November 2). PubMed. [Link]

  • Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. (n.d.). Supporting Information. [Link]

  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. [Link]

  • Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. (2021, August 29). MDPI. [Link]

  • The role of bioisosterism in modern drug design: Current applications and challenges. (2025, May 5). Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]

  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2026, January 6). ChemRxiv. [Link]

  • Structure-activity relationship of novel therapeutics in drug design. (n.d.). Biochemistry Journal. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]

  • Recent updates on c-Src kinase and Src-Abl nonreceptor tyrosine kinases inhibitors. (2024). OUCI. [Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice. (n.d.). PMC. [Link]

  • Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. (2020, February 28). PMC. [Link]

  • Structure-based ligand design to overcome CYP inhibition in drug discovery projects. (2014, March 16). PubMed. [Link]

  • An update on dual Src/Abl inhibitors. (2012, April 15). PubMed. [Link]

  • A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PMC. [Link]

  • Mechanism-Based Inactivation of Cytochrome P450 Enzymes: Chemical Mechanisms, Structure-Activity Relationships and Relationship to Clinical Drug-Drug Interactions and Idiosyncratic Adverse Drug Reactions. (n.d.). Current Drug Metabolism. [Link]

Sources

Methodological & Application

Application Note: High-Purity Isolation of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and drug development professionals on the purification of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine.

Abstract

4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a key scaffold for the development of various therapeutic agents. The biological efficacy and safety of any synthesized compound are directly contingent on its purity. This document provides a comprehensive guide to the principal methods for purifying crude 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine, detailing the underlying chemical principles and providing robust, step-by-step protocols. We will explore acid-base extraction, recrystallization, and column chromatography as primary purification techniques, complete with troubleshooting insights and methods for purity verification.

Introduction and Physicochemical Characterization

The successful purification of a target molecule begins with a thorough understanding of its physical and chemical properties. 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine possesses a unique structure combining a basic 2-aminopyrimidine core with a moderately polar 1,3-benzodioxole moiety. This structural composition dictates its behavior in various purification systems.

The primary amine on the pyrimidine ring imparts a basic character, making the molecule's solubility highly pH-dependent. This property is the cornerstone of purification by acid-base extraction, a powerful technique for removing neutral or acidic impurities.[1][2] The overall structure suggests moderate polarity, making it a suitable candidate for purification by normal-phase chromatography and recrystallization from polar organic solvents.

Table 1: Physicochemical Properties of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine and Related Structures

PropertyValue / ObservationRationale & Significance
Molecular Formula C₁₁H₉N₃O₂Confirmed by mass spectrometry.
Molecular Weight 215.21 g/mol Calculated from the molecular formula.
Structure A 2-aminopyrimidine ring substituted with a 1,3-benzodioxole group at the 4-position.The 2-amino group is a key basic handle for purification.
Predicted Polarity Moderately PolarThe presence of N-H and C-O bonds contributes to its polarity.
Predicted pKa ~3.5 - 4.5 (for the conjugate acid)Based on the known pKa of 2-aminopyrimidine. This value is critical for selecting the appropriate pH for acid-base extraction.
Solubility Profile Likely soluble in polar organic solvents (e.g., EtOH, MeOH, DMSO, DCM). Sparingly soluble in non-polar solvents (e.g., hexanes). The protonated salt form is expected to be water-soluble.Guides solvent selection for recrystallization and chromatography.

Common Synthetic Impurities

Effective purification requires an understanding of potential impurities arising from the synthesis. A common route to this class of compounds is the cyclocondensation of a substituted chalcone with guanidine.[3][4]

Potential impurities include:

  • Unreacted Starting Materials: Guanidine (highly basic) and 1-(1,3-benzodioxol-5-yl)prop-2-en-1-one (a chalcone, neutral).

  • Side-Products: Isomeric pyrimidines or products from incomplete cyclization.

  • Reagents: Catalysts or bases used in the reaction.

A multi-step purification strategy is often necessary to remove this diverse range of potential contaminants. Acid-base extraction is exceptionally effective at removing neutral chalcone, while recrystallization or chromatography can separate the target compound from structurally similar side-products.[5][6]

Purification Methodologies & Protocols

Method 1: Acid-Base Extraction

Principle: This technique leverages the basicity of the 2-aminopyrimidine moiety. By treating the crude mixture with an aqueous acid (e.g., dilute HCl), the target amine is protonated to form a water-soluble ammonium salt.[2] This salt partitions into the aqueous phase, leaving non-basic organic impurities (like unreacted chalcone) in the organic phase. Subsequent basification of the aqueous layer regenerates the free amine, which precipitates and can be isolated.[7]

Protocol:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate fully. The protonated amine will be in the upper aqueous layer. Drain and collect the lower organic layer (containing neutral impurities).

  • Repeat Extraction: Repeat the acidic wash on the collected organic layer one more time to ensure complete extraction of the amine. Combine the aqueous layers.

  • Back-Wash (Optional): Wash the combined aqueous layers with a fresh portion of DCM or EtOAc to remove any trapped neutral impurities.

  • Basification: Cool the aqueous layer in an ice bath and slowly add 2 M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (verify with pH paper). The purified amine should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with copious amounts of cold deionized water to remove any residual salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Diagram 1: Acid-Base Extraction Workflow

G start Crude Product in Organic Solvent (e.g., DCM) add_acid Add 1M HCl Shake & Separate start->add_acid org_layer Organic Layer (Neutral Impurities) add_acid->org_layer Discard aq_layer Aqueous Layer (Protonated Amine Salt) add_acid->aq_layer basify Add 2M NaOH (pH > 10) Precipitation aq_layer->basify filter Vacuum Filtration basify->filter wash Wash with Cold H₂O filter->wash dry Dry Under Vacuum wash->dry product Purified Product dry->product

Caption: Workflow for purification via acid-base extraction.

Method 2: Recrystallization

Principle: Recrystallization purifies crystalline solids based on their differential solubility in a given solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but sparingly at low temperatures. Impurities should either be insoluble at high temperatures (removed by hot filtration) or remain soluble at low temperatures (remain in the mother liquor).[8]

Solvent Selection: The choice of solvent is critical. For a moderately polar compound like 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine, several solvents and solvent systems should be screened.

Table 2: Recommended Solvents for Recrystallization Screening

Solvent / SystemPolarityRationale & Comments
Ethanol (EtOH) Polar ProticOften an excellent choice for aminopyrimidines.[9] Good solvating power when hot, reduced solubility when cold.
Isopropanol (IPA) Polar ProticSimilar to ethanol but less polar; may result in better crystal formation.
Acetonitrile (ACN) Polar AproticA good alternative if protic solvents lead to issues.
Ethyl Acetate (EtOAc) / Heptane MixedA two-solvent system. Dissolve in minimal hot EtOAc (good solvent), then add heptane (anti-solvent) dropwise until turbidity appears, then re-heat to clarify and cool slowly.
Ethanol / Water MixedSimilar to EtOAc/Heptane. Dissolve in hot ethanol and add water as the anti-solvent.[8]

Protocol (Single Solvent):

  • Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude solid to dissolve it completely. Use a boiling stick or magnetic stirring.

  • Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals under vacuum.

Diagram 2: Recrystallization Decision Workflow

G start Dissolve Crude Product in Minimal Hot Solvent check_sol Is solution clear? start->check_sol hot_filter Perform Hot Filtration to remove solids check_sol->hot_filter No cool Cool Slowly to RT, then Ice Bath check_sol->cool Yes hot_filter->cool check_form What is the result? cool->check_form crystals Crystals Formed check_form->crystals oiling_out Oiled Out check_form->oiling_out no_xtal No Precipitation check_form->no_xtal collect Collect, Wash, Dry Purified Product crystals->collect troubleshoot1 Re-heat to dissolve oil. Add more solvent. Cool very slowly. oiling_out->troubleshoot1 troubleshoot2 Reduce solvent volume (boil off) or add anti-solvent. no_xtal->troubleshoot2

Caption: Troubleshooting workflow for recrystallization.

Method 3: Silica Gel Column Chromatography

Principle: This is a powerful technique for separating compounds based on their differential adsorption to a solid stationary phase (silica gel) while being moved by a liquid mobile phase (eluent).[10] Less polar compounds travel faster down the column, while more polar compounds are retained longer, allowing for separation.

Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using Thin-Layer Chromatography (TLC). Test solvent mixtures like Hexane/Ethyl Acetate or DCM/Methanol. The ideal system gives the target compound an Rf value of approximately 0.2-0.4 for good separation.[10]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure, ensuring a flat, stable bed. Do not let the silica run dry.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a strong solvent like DCM. Carefully pipette this solution onto the top of the silica bed.

    • Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column. This method is preferred for samples with poor solubility in the eluent.

  • Elution: Carefully add the eluent to the top of the column and begin elution. Collect fractions in test tubes. The polarity of the eluent can be gradually increased (gradient elution) to elute more strongly retained compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Diagram 3: Column Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_iso Isolation tlc 1. TLC to find Eluent (Rf ~0.3) pack 2. Pack Column with Silica Slurry tlc->pack load 3. Load Sample (Wet or Dry) pack->load elute 4. Elute with Solvent & Collect Fractions load->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evap 7. Evaporate Solvent combine->evap product Purified Product evap->product

Caption: Step-by-step workflow for purification by column chromatography.

Purity Assessment

After purification, the purity of the 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine must be confirmed.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple eluent systems.

  • Melting Point Analysis: A sharp, narrow melting point range is indicative of high purity. Compare the experimental value to literature values if available.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity (e.g., >98%). A reverse-phase C18 column is typically suitable.[11]

  • Spectroscopic Analysis (¹H NMR, ¹³C NMR, MS): Confirms the chemical structure and identity of the purified compound, ensuring no degradation occurred during purification.

Conclusion

The purification of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and/or column chromatography. The choice of method depends on the nature and quantity of impurities present in the crude material. For a robust purification scheme, an initial acid-base extraction to remove bulk neutral or acidic impurities, followed by a final polishing step via recrystallization or column chromatography, is highly recommended. All claims of purity must be substantiated with appropriate analytical data.

References

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved February 24, 2026, from [Link]

  • Study.com. (n.d.). Acid-Base Extraction | Purpose, Theory & Applications. Retrieved February 24, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Acid-Base Extraction. Retrieved February 24, 2026, from [Link]

  • Fiveable. (2025, August 15). Acid-Base Extraction Definition. Retrieved February 24, 2026, from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 4-(benzo[d][1][5]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-2-amine. Retrieved February 24, 2026, from [Link]

  • Letters in Applied NanoBioScience. (2022, April 15). Microwave-Assisted One-Pot Synthesis of Aminopyrimidine Scaffolds and their Biological Evaluation. Retrieved February 24, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Aminopyrazolo(3,4-d)pyrimidine on Newcrom R1 HPLC column. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Retrieved February 24, 2026, from [Link]

  • PMC. (n.d.). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.
  • ACS Publications. (2023, August 24). Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. The Journal of Organic Chemistry. Retrieved February 24, 2026, from [Link]

  • Sati, B., et al. (2013). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Acta Pharmaceutica, 63(3), 385–396. Retrieved February 24, 2026, from [Link]

Sources

Advanced Solvent Selection & Recrystallization Protocols for Aminopyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-AP-024

Abstract & Strategic Importance

Aminopyrimidines constitute the pharmacophore backbone of numerous kinase inhibitors (e.g., Imatinib, Palbociclib) and nucleoside analogs. While their synthesis is well-documented, their purification via recrystallization remains a bottleneck in process chemistry. This scaffold exhibits a "Dr. Jekyll and Mr. Hyde" physicochemical profile: the pyrimidine ring is electron-deficient and aromatic, while the exocyclic amine provides aggressive hydrogen-bond donation.

This duality often leads to "oiling out" (liquid-liquid phase separation) rather than crystallization, particularly when impurities disrupt the lattice energy. This guide provides a thermodynamic-first approach to solvent selection, moving beyond trial-and-error to a rational design space for high-purity isolation.

Physicochemical Profiling & Solubility Mechanics

Before selecting a solvent, the researcher must understand the molecular forces at play. Aminopyrimidines are not simple lipophilic organics; they are H-bond dynamos .

  • The Donor-Acceptor Trap: The exocyclic

    
     acts as a donor, while the ring nitrogens (N1/N3) act as acceptors. In non-polar solvents (Hexane, Toluene), these molecules self-aggregate strongly, resisting dissolution.
    
  • The "Goldilocks" Zone: Effective solvents must disrupt these intermolecular H-bonds at high temperatures (to dissolve) but lose that capacity at lower temperatures (to crystallize).

    • Too Polar (Water): Hydrophobic effect forces the molecule out too fast (precipitation/amorphous solid).

    • Too Non-Polar (Hexane): No dissolution, even at reflux.

    • Ideal: Alcohols (MeOH, EtOH, IPA) or Polar Aprotic/Water mixtures.

Table 1: Solubility Trends for 2-Aminopyrimidine Derivatives (at 298 K)

Data synthesized from thermodynamic equilibrium studies [1, 2].

Solvent ClassRepresentative SolventsSolubility ProfileApplication Note
Ketones Cyclopentanone, AcetoneHigh Good for initial dissolution; often requires an antisolvent (e.g., Pentane) to induce yield.
Esters Ethyl Acetate, Ethyl FormateModerate Excellent "middle ground." Often works as a single solvent if cooled to -20°C.
Alcohols Methanol, Ethanol, IPAModerate-High The Gold Standard. High temp dependence (steep solubility curve) makes them ideal for cooling crystallization.
Polar Aprotic DMSO, DMFVery High Avoid for final API steps if possible due to removal difficulty. Use only for "brick dust" analogs.
Nitriles AcetonitrileLow Often acts as an antisolvent for highly polar aminopyrimidines.
Hydrocarbons Hexane, HeptaneNegligible Strictly antisolvents.

Solvent Selection Decision Tree

The following logic flow guides the selection process based on the specific derivative's polarity.

SolventSelection cluster_legend Legend Start Start: Crude Aminopyrimidine SolubilityCheck Check Solubility in Refluxing Ethanol (EtOH) Start->SolubilityCheck Dissolves Dissolves Completely? SolubilityCheck->Dissolves YesDissolves Cool to RT Dissolves->YesDissolves Yes NoDissolves Check Solubility in Refluxing DMSO/DMF Dissolves->NoDissolves No (Insoluble) CrystalsForm Crystals Form? YesDissolves->CrystalsForm SystemA System A: Single Solvent EtOH (Optimize Cooling Rate) CrystalsForm->SystemA Yes (High Yield) SystemB System B: Binary System EtOH (Solvent) + Water (Antisolvent) CrystalsForm->SystemB No (Remains Soluble) SystemC System C: Binary System DMF (Solvent) + Water (Antisolvent) NoDissolves->SystemC Dissolves in DMSO Key1 Decision Point Key2 Action

Figure 1: Strategic decision tree for selecting the optimal solvent system based on solubility behavior.

Detailed Protocols

Protocol A: The "Self-Validating" Solubility Screen (Micro-Scale)

Do not commit bulk material until this screen is passed.

Reagents: Crude Aminopyrimidine (100 mg), Solvent Set (MeOH, EtOH, IPA, EtOAc, Toluene). Equipment: 4mL vials, heating block, pipette.

  • Preparation: Place 20 mg of crude solid into 5 separate vials.

  • Solvent Addition: Add 200 µL of a different solvent to each vial.

  • Cold Check: Observe at Room Temperature (RT). If fully soluble, the solvent is too strong (reject).

  • Hot Check: Heat to boiling point (or 80°C).

    • If solid remains:[1][2][3] Add solvent in 50 µL increments until dissolved or 1 mL total is reached.

    • If insoluble at 1 mL: Solvent is too weak (reject).

  • Cooling: Allow successful "Hot Check" vials to cool slowly to RT.

  • Validation:

    • Crystals: Success.[4]

    • Oil:[5][6] Solvent boiling point is likely higher than the melting point of the solvated solid (See Section 5).

    • Precipitate (Powder): Cooling was too fast or solvent is too non-polar.

Protocol B: Binary Recrystallization (Ethanol/Water System)

Recommended for: Trimethoprim, 2-Aminopyrimidine, and polar derivatives.

Rationale: Ethanol solubilizes the organic framework; water acts as a potent antisolvent that engages in H-bonding, often aiding in the formation of stable hydrates or forcing the lattice to close [3, 6].

  • Dissolution:

    • Place crude solid in an Erlenmeyer flask.

    • Add absolute ethanol slowly while heating to reflux.

    • Critical Step: Use the minimum volume required to dissolve the solid plus 10% excess. (Excess prevents premature crashing during filtration).

  • Clarification (Optional):

    • If insoluble specks remain (inorganic salts), perform a hot filtration through a pre-warmed funnel.

  • Nucleation Point:

    • Maintain the filtrate at near-boiling temperature.

    • Add hot deionized water dropwise via an addition funnel or pipette.

    • Stop immediately when a persistent turbidity (cloudiness) is observed.

  • Redissolution:

    • Add a few drops of hot ethanol to just clear the turbidity.[1] The solution is now at the Metastable Limit .

  • Controlled Cooling (The Critical Phase):

    • Wrap the flask in a towel or place in a warm oil bath with the heat turned off.

    • Allow to cool to RT over 2-4 hours.

    • Seeding: If no crystals appear at 40°C, add a seed crystal of pure product.

  • Isolation:

    • Cool to 0-4°C in an ice bath for 30 minutes.

    • Filter via vacuum (Buchner funnel).

    • Wash with cold Ethanol:Water (1:1) mixture.

Troubleshooting: The "Oiling Out" Phenomenon

Aminopyrimidines are notorious for oiling out (Liquid-Liquid Phase Separation - LLPS). This occurs when the compound separates as a solute-rich liquid phase before crystallizing [4, 5].

Why it happens:

  • Impurity Effect: Impurities depress the melting point of the solid below the temperature at which the solution becomes saturated.

  • Solvent Gap: The gap between the boiling point of the solvent and the melting point of the solid is too narrow.

Corrective Actions:

  • Method 1: Seeding in the Metastable Zone.

    • Do not cool to RT immediately. Hold the temperature at 10-15°C below the boiling point. Add seed crystals. Agitate gently. This provides a template for growth, bypassing the amorphous oil phase.

  • Method 2: Change the Solvent System.

    • Switch from Ethanol/Water to Ethyl Acetate/Hexane or IPA/Heptane . The lower boiling point of Acetate/Hexane often forces crystallization before the "oil zone" is reached.

  • Method 3: Trituration.

    • If an oil forms, decant the supernatant.[3][6] Add diethyl ether or pentane to the oil and scratch the glass vigorously. This mechanical stress can induce lattice formation.

Experimental Workflow Diagram

RecrystallizationWorkflow Crude Crude Mixture (Solid) Dissolution Dissolution (T > 70°C) Solvent: EtOH Crude->Dissolution Heat Saturation Induce Saturation Add Water until Turbid Then clear w/ EtOH Dissolution->Saturation Hot Filtration (if needed) Cooling Controlled Cooling (Rate: 10°C/hour) Add Seeds at 40°C Saturation->Cooling Slow Ramp Cooling->Cooling Oiling Out? Re-heat & Seed Isolation Filtration & Drying (Vacuum) Cooling->Isolation Crystals Formed

Figure 2: Step-by-step workflow for the binary recrystallization of aminopyrimidines, highlighting the intervention point for oiling out.

References

  • ACS Publications. (2025). Experimental Study on Binary (Solid + Liquid) Equilibrium and Solubility Analysis of 2-Aminopyrimidine in 17 Organic Solvents. Journal of Chemical & Engineering Data. Link

  • Solubility of Things. (n.d.). Solubility of Pyrimidin-2-amine. Link

  • BenchChem. (n.d.). Purifying Ethyl 2-aminopyrimidine-5-carboxylate by Recrystallization. Link

  • University of York. (n.d.). Problems with Recrystallisations: Oiling Out. Department of Chemistry Teaching Labs. Link

  • PharmaLego. (2024). Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. Link

  • Crystal Growth & Design. (2021). Cocrystallization of Trimethoprim and Solubility Enhancement via Salt Formation. ACS Publications. Link

Sources

Application Notes & Protocols: Strategic Assembly of Kinase Inhibitor Libraries via Pyrimidine-2-Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protein kinase family represents one of the most critical classes of drug targets in modern medicine, particularly in oncology. The development of small molecule libraries to probe the vast human kinome is a cornerstone of drug discovery. This document provides a detailed guide to the design, synthesis, and purification of kinase inhibitor libraries built upon the pyrimidine-2-amine scaffold. This heterocyclic motif is a "privileged" structure, renowned for its ability to mimic the adenine core of ATP and establish key hydrogen bond interactions within the kinase hinge region, a feature leveraged by numerous FDA-approved drugs.[1][2][3] We present robust synthetic methodologies, centered around palladium-catalyzed cross-coupling reactions, detailed step-by-step protocols, and best practices for library purification and quality control.

The Pyrimidine-2-Amine Scaffold: A Privileged Motif for Kinase Inhibition

Kinases regulate a vast array of cellular processes by catalyzing the phosphorylation of proteins.[4] Their dysregulation is a hallmark of many diseases, making them prime therapeutic targets. The ATP-binding site of kinases, particularly the flexible hinge region that connects the N- and C-terminal lobes, is the most common target for small molecule inhibitors.[4]

The pyrimidine-2-amine core is an exemplary "hinge-binding" fragment.[1] Its nitrogen atoms act as hydrogen bond acceptors and the exocyclic amine acts as a hydrogen bond donor, effectively mimicking the interactions of adenine.[1][4] This bioisosteric relationship is the foundation of its success. Prominent examples like Imatinib, a Bcr-Abl kinase inhibitor, validate the therapeutic potential of this scaffold, demonstrating its utility in creating potent and selective drugs.[5][6] The strategic diversification of substituents at various positions on the pyrimidine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an ideal framework for combinatorial library synthesis.[2][7]

cluster_Kinase Kinase ATP-Binding Site cluster_Ligand Pyrimidine-2-Amine Inhibitor hinge Hinge Region (Backbone NH/CO) adenine_pocket Adenine Pocket ribose_pocket Ribose/Phosphate Pocket scaffold Pyrimidine-2-Amine Core scaffold->hinge H-Bonding R1 R1 Group R1->adenine_pocket Hydrophobic/Polar Interactions R2 R2 Group R2->ribose_pocket Vector to Solvent/ Selectivity Pocket

Caption: Interaction of a pyrimidine-2-amine inhibitor with the kinase ATP-binding site.

Synthetic Strategy for Library Construction

The efficient construction of a diverse pyrimidine-2-amine library relies on a convergent synthetic strategy. This approach involves synthesizing a common, functionalized pyrimidine core intermediate, which is then elaborated in the final steps using a variety of building blocks. Modern palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination, are the methods of choice due to their broad substrate scope, functional group tolerance, and high yields.[5][8][9]

The general workflow is as follows:

  • Core Synthesis : A di- or tri-halogenated pyrimidine (e.g., 2,4-dichloropyrimidine or 2,4,6-trichloropyrimidine) serves as the starting point.

  • First Diversification (C-C Bond Formation) : A Suzuki-Miyaura coupling is employed to install a diverse set of aryl or heteroaryl groups (R¹) at an electron-deficient position (e.g., C4 or C6). This step creates a key library intermediate.[5][10]

  • Second Diversification (C-N Bond Formation) : The remaining chloro-substituent at the C2 position is then subjected to a Buchwald-Hartwig amination with a library of primary or secondary amines (R²-NH-R³) to generate the final products.[5][8] This sequence allows for the rapid generation of hundreds to thousands of unique compounds from commercially available building blocks.

Start 2,4-Dichloropyrimidine Suzuki Suzuki Coupling (Pd Catalyst, Base) Start->Suzuki R1BOH R1-B(OH)2 (Boronic Acid Library) R1BOH->Suzuki R2NH2 R2-NH2 (Amine Library) Buchwald Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base) R2NH2->Buchwald Intermediate Intermediate: 4-Aryl-2-chloropyrimidine Intermediate->Buchwald Final_Library Final Library: N-Alkyl/Aryl-4-aryl- pyrimidin-2-amine Suzuki->Intermediate Buchwald->Final_Library

Caption: General workflow for pyrimidine-2-amine library synthesis.

Detailed Experimental Protocols

The following protocols are generalized procedures that should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

Protocol 1: Synthesis of 4-Aryl-2-chloropyrimidine Intermediate via Suzuki-Miyaura Coupling

This protocol describes the coupling of 2,4-dichloropyrimidine with an arylboronic acid.

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., 2M aqueous Na₂CO₃, 3.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane or a Toluene/Ethanol/Water mixture)

Procedure:

  • To a flame-dried reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), the arylboronic acid (1.1 eq), and the palladium catalyst (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent, followed by the degassed aqueous base solution.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-2-chloropyrimidine intermediate.

Protocol 2: Parallel Library Synthesis via Buchwald-Hartwig Amination

This protocol outlines the diversification of the 4-aryl-2-chloropyrimidine intermediate with a library of amines in a 96-well plate format.

Materials:

  • Stock solution of 4-aryl-2-chloropyrimidine intermediate in a suitable solvent (e.g., Toluene or Dioxane)

  • Amine library (1.2 equivalents per well)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents)

  • Phosphine ligand (e.g., Xantphos or BINAP, 0.04 equivalents)[5][8]

  • Base (e.g., Sodium tert-butoxide or Cesium carbonate, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an inert atmosphere glovebox, dispense the base into each well of a 96-well reaction block.

  • Add the palladium pre-catalyst and ligand to each well.

  • Dispense the amine library, with each well receiving a unique amine.

  • Add the stock solution of the 4-aryl-2-chloropyrimidine intermediate to each well.

  • Add the solvent to each well to reach the final desired concentration.

  • Seal the 96-well plate securely with a cap mat.

  • Heat the reaction block to 85-110 °C with agitation for 8-16 hours.[11]

  • After cooling, quench the reactions by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the products by adding an organic solvent (e.g., ethyl acetate or dichloromethane) to each well, agitating, and then separating the organic phase. This can be automated using a liquid handler.

  • The resulting crude product solutions are ready for high-throughput purification and analysis.

EntryAryl HalideAmineCatalyst/LigandBaseYield (%)
14-(Pyridin-3-yl)pyrimidin-2-amine2,4-DimethylanilinePdCl₂(PPh₃)₂ / XantphosNaOtBu82[5]
24-(Pyridin-3-yl)pyrimidin-2-amine4-BromoanilinePdCl₂(PPh₃)₂ / XantphosNaOtBu31[5]
34-(Pyridin-3-yl)pyrimidin-2-amine4-(Trifluoromethyl)anilinePdCl₂(PPh₃)₂ / XantphosNaOtBu27[5]
42-BromopyridineCyclohexylaminePd(OAc)₂ / DPPFNaOtBu98[12]

Table 1: Representative examples of Buchwald-Hartwig amination conditions and yields for the synthesis of N-aryl/alkyl-2-aminopyrimidine derivatives.

Library Purification and Quality Control

The success of a screening campaign depends on the purity of the compound library. High-throughput purification is essential for processing the output of parallel synthesis.[13]

Purification:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the dominant technique for library purification.[14]

    • Method: A crude sample from each well is injected onto a preparative C18 column. A gradient elution (e.g., from 5% to 95% acetonitrile in water, often with a 0.1% trifluoroacetic acid or formic acid modifier) is used to separate the target compound from unreacted starting materials and byproducts.

    • Fraction Collection: Fractions are collected based on a UV signal threshold, and often confirmed by mass spectrometry (Mass-Directed Purification).[14]

Quality Control (QC):

  • LC-MS Analysis: Each purified compound must be analyzed to confirm its identity and purity. A rapid analytical LC-MS run provides the mass of the compound (identity) and the peak area at a specific wavelength (e.g., 214 or 254 nm) to determine purity, which should typically be >95% for screening.[15]

  • Nuclear Magnetic Resonance (NMR): For a representative subset of the library, ¹H NMR spectroscopy is performed to confirm the chemical structure.

Crude_Plate Crude 96-Well Plate from Synthesis Prep_HPLC Mass-Directed Preparative HPLC Crude_Plate->Prep_HPLC Fraction_Plate Fraction Collection Plate Prep_HPLC->Fraction_Plate Solvent_Evap Solvent Evaporation Fraction_Plate->Solvent_Evap Pure_Plate Purified Compound Plate (Dry Film or DMSO Solution) Solvent_Evap->Pure_Plate QC_Analysis QC Analysis: LC-MS & NMR Pure_Plate->QC_Analysis Final_Archive Screening & Archive Pure_Plate->Final_Archive QC_Analysis->Pure_Plate Purity/Identity Check

Caption: Workflow for high-throughput purification and quality control of a compound library.

Conclusion

The pyrimidine-2-amine scaffold is a highly validated and versatile starting point for the development of kinase inhibitor libraries. By combining rational design with powerful synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate large, diverse libraries of drug-like molecules. A systematic workflow incorporating parallel synthesis, high-throughput purification, and rigorous quality control is paramount to ensuring the integrity of the library and the success of subsequent high-throughput screening campaigns. The protocols and strategies outlined in this document provide a robust framework for researchers in drug discovery to construct high-quality libraries aimed at identifying the next generation of kinase-targeted therapeutics.

References

  • Barelli, C., et al. (2022). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • Oh, K., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Journal of Pharmaceutical Society of Japan. Available at: [Link]

  • Wang, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]

  • Liu, X., et al. (2021). Kinase Inhibitor Scaffold Hopping with Deep Learning Approaches. Journal of Chemical Information and Modeling. Available at: [Link]

  • Stumpfe, D., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Journal of Medicinal Chemistry. Available at: [Link]

  • Al-Omary, F. A. M., et al. (2010). Design and synthesis of new anticancer pyrimidines with multiple-kinase inhibitory effect. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Suzuki Coupling at the 2-Position of Densely Functionalized Pyrimidones. Request PDF. Available at: [Link]

  • Rani, S., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules. Available at: [Link]

  • Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Rapid Purification of Small Molecule Libraries by Ion Exchange Chromatography. Request PDF. Available at: [Link]

  • Hamby, J. M., et al. (1997). Structure−Activity Relationships for a Novel Series of Pyrido[2,3-d]pyrimidine Tyrosine Kinase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Synfacts. (2006). A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Thieme. Available at: [Link]

  • Showalter, H. D. H., et al. (1999). 2-Substituted Aminopyrido[2,3-d]pyrimidin-7(8H)-ones. Structure−Activity Relationships Against Selected Tyrosine Kinases and in Vitro and in Vivo Anticancer Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Elkamhawy, A., et al. (2024). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]

  • ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. Available at: [Link]

  • Hatcher, J. M., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. ACS Omega. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. Available at: [Link]

  • Barhate, C., et al. (2021). Microscale purification in support of high-throughput medicinal chemistry. Chemical Communications. Available at: [Link]

  • Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science. Available at: [Link]

  • Thompson, L. A., & Ellman, J. A. (1996). Synthesis and Applications of Small Molecule Libraries. Chemical Reviews. Available at: [Link]

  • Sreejith, S., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Available at: [Link]

  • Agilent. (n.d.). Scaling Small Molecule Purification Methods for HPLC. Agilent Technologies. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Organic-chemistry.org. Available at: [Link]

Sources

Functionalization of the 2-amino group in 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine

[1]

Executive Summary

The scaffold 4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine represents a privileged structure in medicinal chemistry, frequently serving as a core pharmacophore in kinase inhibitors (e.g., VEGFR, EGFR targets) and adenosine receptor antagonists.[1][2] However, the functionalization of the exocyclic 2-amino group presents a significant synthetic challenge due to its electronically deactivated nature.

This Application Note provides a definitive guide to overcoming the poor nucleophilicity of the 2-aminopyrimidine moiety. We detail optimized protocols for acylation , N-arylation (Buchwald-Hartwig) , and sulfonylation , specifically tailored to preserve the integrity of the acid-sensitive 1,3-benzodioxole ring.[1][2]

Chemical Context & Reactivity Profile[1][3][4][5]

Successful modification of this substrate requires a nuanced understanding of two competing electronic factors:

  • The "Deactivated" Amine: The 2-amino group is conjugated into the electron-deficient pyrimidine ring.[1] Unlike a standard aniline (pKa ~4.6), the conjugate acid of 2-aminopyrimidine has a pKa of approximately 3.54 . This drastically reduces its nucleophilicity, rendering standard coupling reagents (e.g., EDC/NHS) ineffective.[2]

    • Implication: Reactions require either highly electrophilic partners (acid chlorides, sulfonyl chlorides) or deprotonation of the amine to generate the potent amide anion.

  • The Benzodioxole Liability: The 1,3-benzodioxole (methylenedioxy) moiety is electron-rich but chemically fragile under strong Lewis acid conditions.[1] Reagents such as

    
    , 
    
    
    , or strong protic acids at high temperatures can cleave the acetal bridge, resulting in a catechol byproduct.[2]
    • Implication: Base-mediated pathways are preferred.[1] Acidic workups must be mild.[1]

Functionalization Decision Matrix

The following workflow illustrates the logic for selecting the correct synthetic pathway based on the desired target.

FunctionalizationStrategyStartTarget: 2-N-FunctionalizedScaffoldDecisionSelect Electrophile TypeStart->DecisionAcylCarboxylic Acid / Acid ChlorideDecision->AcylArylAryl Halide(Br, I, Cl)Decision->ArylSulfonylSulfonylChlorideDecision->SulfonylMethod_AcylProtocol A:HATU or Acid Chloride(Base-Mediated)Acyl->Method_Acyl Low NucleophilicityMethod_BuchwaldProtocol B:Pd-CatalyzedBuchwald-HartwigAryl->Method_Buchwald Metal CatalysisMethod_SulfProtocol C:NaH Deprotonation(Anionic Attack)Sulfonyl->Method_Sulf Charge Activation

Figure 1: Strategic decision tree for selecting the optimal functionalization protocol.[1]

Detailed Experimental Protocols

Protocol A: Amide Coupling (Acylation)

For attaching carboxylic acids to the 2-amino position.[1]

The Challenge: Standard peptide coupling agents (EDC, DCC) are often too weak to overcome the poor nucleophilicity of the pyrimidine amine. The Solution: Use HATU (a highly reactive uronium salt) or convert the acid to an Acid Chloride in situ.[1]

Method A1: HATU-Mediated Coupling (Recommended)[1]
  • Reagents:

    • Substrate (1.0 equiv)

    • Carboxylic Acid (1.2 equiv)[1]

    • HATU (1.5 equiv)

    • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

    • Solvent: DMF (anhydrous)

  • Procedure:

    • Dissolve the Carboxylic Acid and DIPEA in DMF (0.2 M) under

      
      .
      
    • Add HATU and stir for 15 minutes at Room Temperature (RT) to form the activated ester.

    • Add the 4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine (Substrate).[1]

    • Heat the mixture to 60°C for 4–16 hours. (Note: RT is often insufficient).[1]

    • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), 1x with brine.[2] Dry over

      
      .[1]
      
Method A2: Acid Chloride Activation (For Sterically Hindered Acids)
  • Step 1: Convert acid to acid chloride using Oxalyl Chloride/DMF (cat.) in DCM.[1] Evaporate to dryness.

  • Step 2: Redissolve acid chloride in Pyridine (acts as solvent and base).[1]

  • Step 3: Add Substrate and catalytic DMAP (0.1 equiv).[1]

  • Step 4: Heat to 80°C. The DMAP forms a highly electrophilic N-acylpyridinium intermediate that reacts with the weak amine.[1]

Protocol B: Buchwald-Hartwig N-Arylation

For creating C-N biaryl bonds.[1]

The Challenge: Pyrimidines can coordinate to Palladium, poisoning the catalyst.[2] The 2-amino group is also sterically sensitive.[1] The Solution: Use of bulky, electron-rich phosphine ligands (Xantphos or BrettPhos) and a strong base.[1]

Optimized Catalyst System
ComponentRecommendationFunction
Catalyst Source

or

Palladium source (0.05 equiv)
Ligand Xantphos or BrettPhos Wide bite angle; prevents catalyst poisoning
Base

or


is gentler on the benzodioxole
Solvent 1,4-DioxaneHigh boiling point, non-coordinating
Step-by-Step Procedure
  • Preparation: Flame-dry a reaction vial and cool under Argon.

  • Loading: Add Substrate (1.0 equiv), Aryl Bromide (1.1 equiv),

    
     (5 mol%), Xantphos (10 mol%), and 
    
    
    (2.0 equiv).[2]
  • Solvent: Add anhydrous 1,4-Dioxane (0.15 M concentration).

  • Degassing: Sparge with Argon for 5 minutes (Critical step to prevent oxidation of the ligand).

  • Reaction: Seal and heat to 100°C for 12–18 hours.

  • Workup: Filter through a Celite pad to remove Pd black.[1] Concentrate and purify via flash chromatography.

Mechanism Visualization:

BuchwaldCyclePd0L-Pd(0)Active SpeciesOxAddOxidative Addition(Ar-Pd-Br)Pd0->OxAdd + Ar-BrCoordAmine Coordination(R-NH2)OxAdd->Coord + SubstrateDeprotDeprotonation(Base removes HBr)Coord->Deprot + Cs2CO3RedElimReductive Elimination(Product Release)Deprot->RedElimRedElim->Pd0 Regeneration

Figure 2: Catalytic cycle for the Pd-catalyzed arylation of the aminopyrimidine.[1]

Protocol C: Sulfonylation

For synthesizing sulfonamides.[1][2]

The Challenge: The nucleophilicity is too low for direct attack on sulfonyl chlorides in pyridine at RT.[1] Heating often leads to bis-sulfonylation (two sulfonyl groups on the nitrogen).[1] The Solution: Anionic activation using Sodium Hydride (NaH).[1]

  • Reagents:

    • Substrate (1.0 equiv)

    • NaH (60% dispersion in oil) (1.2 equiv)

    • Sulfonyl Chloride (

      
      ) (1.1 equiv)[1]
      
    • Solvent: THF (anhydrous)

  • Procedure:

    • Dissolve Substrate in THF at 0°C .

    • Carefully add NaH. Evolution of

      
       gas will occur.[1] Stir for 30 mins at 0°C to ensure full deprotonation (Formation of the sodium amide).
      
    • Add the Sulfonyl Chloride dropwise.

    • Allow to warm to RT and stir for 2 hours.

    • Quench: Carefully add saturated

      
       solution.[1]
      
    • Note: This method prevents bis-sulfonylation because the mono-sulfonamide product is negatively charged under these basic conditions, preventing a second attack.[1][2]

Analytical Validation (QC)

To confirm the successful functionalization of the 2-position, monitor the following NMR signatures:

FeatureStarting Material (

NMR)
Product (Functionalized)
Amine Protons Broad singlet

5.0–6.5 ppm (2H)
Disappears (replaced by amide NH ~8–10 ppm)
Pyrimidine C5-H Doublet/Singlet ~7.0 ppmDownfield Shift (+0.2–0.5 ppm) due to electron-withdrawing acyl/sulfonyl group
Benzodioxole Singlet ~6.0 ppm (2H)Must remain unchanged. Loss indicates ring cleavage.[1]

References

  • Reactivity of 2-Aminopyrimidines

    • Clayden, J., Greeves, N., & Warren, S. (2012).[2] Organic Chemistry. (Chapter on Heterocycles).

    • Specific pKa data derived from: Brown, D. J. (1994).[1][2] The Pyrimidines. Wiley-Interscience.[1]

  • Buchwald-Hartwig Protocols

    • Surry, D. S., & Buchwald, S. W. (2008).[2] "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.

  • Amide Coupling on Electron-Deficient Amines

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2] "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Organic Process Research & Development.

  • Benzodioxole Stability

    • Murray, M. (2000).[1][2] "Mechanisms of inhibitory and regulative interactions of methylenedioxyphenyl compounds with cytochrome P450." Current Drug Metabolism.

Application Note & Protocol: Determining the Solubility of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine in DMSO and Water

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for determining the solubility of the small molecule 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine in two critical solvents for preclinical research: dimethyl sulfoxide (DMSO) and water. As a Senior Application Scientist, this guide moves beyond a simple recitation of steps to explain the underlying principles and critical considerations for generating accurate and reproducible solubility data. The protocols provided are designed to be self-validating and are grounded in established methodologies.

Introduction: The Critical Role of Solubility in Drug Discovery

The solubility of a compound is a fundamental physicochemical property that significantly influences its biopharmaceutical and pharmacological characteristics. In drug discovery, poor aqueous solubility can lead to erratic absorption, low bioavailability, and challenges in formulation development.[1][2] Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent due to its ability to dissolve a vast range of both polar and nonpolar compounds, making it an invaluable vehicle for creating high-concentration stock solutions for in vitro screening.[3][4][5] However, the final concentration of DMSO in aqueous assays must be carefully controlled, as it can exhibit cytotoxicity and interfere with experimental results.[4]

This application note will detail the theoretical and practical aspects of determining the solubility of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine in both neat DMSO and aqueous buffer systems. Understanding these parameters is essential for designing robust in vitro assays and for the early assessment of a compound's drug-like properties.

Physicochemical Properties of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine: A Predictive Overview

Public databases like PubChem provide computed properties for structurally similar compounds, which can offer initial guidance. For instance, related structures often have a calculated LogP (a measure of lipophilicity) in the range of 2-5, indicating a preference for an organic phase over an aqueous one.[6][7]

Part I: Determining Maximum Solubility in DMSO

The primary goal of this protocol is to establish the maximum concentration to which 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine can be dissolved in 100% DMSO to create a stable stock solution.

Rationale for the Method

This protocol employs a gravimetric approach to create a saturated solution, followed by centrifugation to remove undissolved solid and subsequent analysis of the supernatant. This method is straightforward and relies on common laboratory equipment.[3] Gentle heating can be employed to facilitate dissolution, but it is crucial to be aware of the compound's thermal stability.[4]

Experimental Workflow for DMSO Solubility

DMSO_Solubility_Workflow cluster_prep Preparation cluster_dissolution Dissolution & Equilibration cluster_separation Separation cluster_analysis Analysis weigh Weigh Compound (~10 mg) add_dmso Add Anhydrous DMSO (e.g., 100 µL) weigh->add_dmso To microfuge tube vortex Vortex Vigorously (2-3 min) add_dmso->vortex equilibrate Equilibrate at RT (24 hours) vortex->equilibrate With periodic mixing centrifuge Centrifuge at High Speed (10 min, 14,000 rpm) equilibrate->centrifuge supernatant Collect Supernatant centrifuge->supernatant analyze Determine Concentration (e.g., HPLC-UV, NMR) supernatant->analyze

Caption: Workflow for determining the maximum solubility of a compound in DMSO.

Detailed Protocol for DMSO Solubility

Materials:

  • 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine (solid)

  • Anhydrous DMSO

  • Calibrated analytical balance

  • 2 mL microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Calibrated micropipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, NMR)

Procedure:

  • Preparation of a Supersaturated Solution:

    • Accurately weigh approximately 10 mg of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine into a 2 mL microcentrifuge tube.[3]

    • Add a small, precise volume of anhydrous DMSO (e.g., 100 µL).

    • Vortex the mixture vigorously for 2-3 minutes.

    • If the compound dissolves completely, add small, pre-weighed increments of the compound, vortexing after each addition, until a solid precipitate remains.

  • Equilibration:

    • Incubate the supersaturated solution at room temperature for 24 hours to ensure equilibrium is reached.[3]

    • Gently mix the solution periodically during this time.

  • Separation of Undissolved Solid:

    • Centrifuge the tube at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.[3]

  • Determination of Solute Concentration:

    • Carefully collect a known volume of the supernatant (e.g., 50 µL) without disturbing the pellet.

    • Dilute the supernatant with an appropriate solvent to a concentration within the linear range of your analytical method.

    • Determine the concentration of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine in the diluted sample using a validated analytical method (e.g., HPLC-UV with a standard curve, or quantitative NMR).

    • Calculate the original concentration in the supernatant, which represents the maximum solubility in DMSO.

Part II: Determining Aqueous Solubility

Aqueous solubility is a more challenging but arguably more physiologically relevant parameter. The "shake-flask" method is the gold standard for determining thermodynamic solubility.[1][2] This protocol is adapted for a smaller scale suitable for early drug discovery.

Rationale and Considerations

This method involves creating a saturated solution of the compound in an aqueous buffer, allowing it to reach equilibrium, and then measuring the concentration of the dissolved compound. Key considerations include:

  • pH: The solubility of ionizable compounds is pH-dependent. Therefore, it is crucial to perform this measurement in a buffered solution at a physiologically relevant pH, such as 7.4.

  • Co-solvent Effect: When starting from a DMSO stock, the final concentration of DMSO in the aqueous solution can artificially inflate the measured solubility.[1] It is essential to keep the final DMSO concentration as low as possible (ideally ≤1%) and to report it with the results.

  • Equilibration Time: Reaching thermodynamic equilibrium can take 24-48 hours.[1]

Experimental Workflow for Aqueous Solubility

Aqueous_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis start_node Start with solid compound or concentrated DMSO stock add_buffer Add excess compound to aqueous buffer (pH 7.4) start_node->add_buffer shake Agitate at RT (24-48 hours) add_buffer->shake filter_centrifuge Filter (e.g., 0.22 µm) or centrifuge to remove solid shake->filter_centrifuge collect_filtrate Collect aqueous filtrate/ supernatant filter_centrifuge->collect_filtrate analyze Determine Concentration (e.g., LC-MS/MS, HPLC-UV) collect_filtrate->analyze

Caption: Workflow for determining the aqueous solubility of a compound using the shake-flask method.

Detailed Protocol for Aqueous Solubility (Shake-Flask Method)

Materials:

  • 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Syringe filters (e.g., 0.22 µm PVDF) or centrifuge

  • Analytical instrument for quantification (e.g., LC-MS/MS, HPLC-UV)

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine to a glass vial (e.g., 1-2 mg into 1 mL of PBS, pH 7.4). The presence of undissolved solid is essential.

    • Alternatively, a small volume of a concentrated DMSO stock can be added to the buffer, but be mindful of the final DMSO concentration.[1]

  • Equilibration:

    • Seal the vials and place them on an orbital shaker or rotator at room temperature.

    • Agitate the mixture for 24-48 hours to allow the system to reach equilibrium.[1]

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the larger particles settle.

    • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Alternatively, centrifuge the vial at high speed and collect the supernatant.

  • Determination of Solute Concentration:

    • Analyze the concentration of the compound in the clear filtrate/supernatant using a sensitive and validated analytical method. LC-MS/MS is often preferred for its sensitivity and specificity.

    • The measured concentration represents the thermodynamic aqueous solubility at the specified pH and temperature.

Data Presentation and Interpretation

All solubility data should be presented in a clear and structured format.

Table 1: Summary of Solubility Data for 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine

Solvent SystemTemperature (°C)pHMethodSolubility (mg/mL)Solubility (mM)
100% DMSORoom Temp.N/AGravimetricExperimental ValueExperimental Value
PBSRoom Temp.7.4Shake-FlaskExperimental ValueExperimental Value

Interpretation: The DMSO solubility value will guide the preparation of stock solutions for screening, while the aqueous solubility will inform on potential bioavailability issues and the design of in vivo studies. A large discrepancy between DMSO and aqueous solubility can indicate a risk of compound precipitation when diluting DMSO stocks into aqueous assay buffers.[4]

Conclusion

Determining the solubility of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine in DMSO and aqueous buffer is a critical step in its preclinical evaluation. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can generate reliable and reproducible data. This information is fundamental for the accurate interpretation of in vitro assay results and for making informed decisions in the drug discovery and development process.

References

  • PubChem. 4-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine. Available from: [Link]

  • PubChem. 4-(benzo[d][1][6]dioxol-5-yl)-N-(3,5-dichlorobenzyl)pyrimidin-2-amine. Available from: [Link]

  • Singhvi, G., et al. Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Available from: [Link]

  • ResearchGate. Protocol for the Dried Dimethyl Sulfoxide Solubility Assay. Available from: [Link]

  • MDPI. DMSO Solubility Assessment for Fragment-Based Screening. Available from: [Link]

  • PubChem. 2-amino-4-(1,3-benzodioxol-5-yl)-7-methyl-5-oxo-6-(3-pyridinylmethyl)-5,6-dihydro-4h-pyrano[3,2-c]pyridine-3-carbonitrile. Available from: [Link]

  • Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. Available from: [Link]

  • Scribd. Solubility Data of DMSO. Available from: [Link]

  • IUPAC-NIST Solubility Data Series. Benzenesulfonamide, 4-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)-. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and field-proven protocols to improve the yield and purity of this important heterocyclic building block. We understand the challenges inherent in pyrimidine synthesis and have structured this resource to address the most common issues encountered in the lab.

The Synthetic Pathway: A Mechanistic Overview

The most common and reliable method for synthesizing 2-aminopyrimidines is the principal synthesis, which involves the cyclocondensation of a 1,3-dielectrophile with guanidine.[1] For the target molecule, this typically involves a precursor such as a β-ketoester or, more efficiently, a vinamidinium salt or enaminone derived from 1-(1,3-benzodioxol-5-yl)ethanone. The general mechanism involves the nucleophilic attack of guanidine onto the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the aromatic pyrimidine ring.

Reaction_Mechanism Reaction Mechanism for Pyrimidine Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Precursor 1-(1,3-Benzodioxol-5-yl)-3- (dimethylamino)prop-2-en-1-one Intermediate1 Initial Adduct Precursor->Intermediate1 + Guanidine (Base-catalyzed) Guanidine Guanidine Nitrate Guanidine->Intermediate1 Intermediate2 Cyclized Intermediate (Dihydropyrimidine) Intermediate1->Intermediate2 Intramolecular Cyclization (- Me₂NH) Product 4-(1,3-Benzodioxol-5-yl) pyrimidin-2-amine Intermediate2->Product Dehydration/ Aromatization (- H₂O)

Caption: Generalized reaction mechanism for the synthesis of the target pyrimidine.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<40%). What are the primary factors to investigate?

A1: Low yields in heterocyclic synthesis are a frequent issue stemming from several potential causes.[2] A systematic approach is crucial for diagnosis.

  • Purity of Starting Materials: This is the most common and often overlooked cause.[2][3]

    • Guanidine: Guanidine salts (e.g., nitrate or hydrochloride) can be hygroscopic. Ensure they are thoroughly dried before use. The free base, if generated in situ, is unstable and should be used immediately.

    • β-Dicarbonyl Precursor: The enaminone precursor, 1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one, should be pure. Impurities from its synthesis can interfere with the cyclization. Verify its purity by NMR and check for the absence of residual starting ketone.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical and highly interdependent.[4]

    • Base Selection: A strong base is required to deprotonate the guanidinium salt to the reactive free guanidine. Sodium ethoxide (NaOEt) or sodium methoxide (NaOMe), freshly prepared in anhydrous ethanol or methanol, is the standard choice. Using weaker bases like potassium carbonate (K₂CO₃) often results in incomplete reactions unless a polar aprotic solvent like DMF is used at high temperatures.[5]

    • Temperature and Time: These reactions often require heat to proceed to completion. Refluxing in ethanol (approx. 78 °C) for 4-12 hours is a typical starting point. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time.[4] Insufficient heat or time will lead to an incomplete reaction, while excessive heat can cause product degradation.[3]

  • Atmospheric Moisture: The presence of water can hydrolyze intermediates and consume the alkoxide base, severely reducing yield.[5] Ensure all glassware is flame- or oven-dried and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]

Q2: The reaction appears to stall and does not go to completion. How can I drive it forward?

A2: A stalled reaction suggests that the activation energy barrier is not being sufficiently overcome or that an equilibrium has been reached that does not favor the product.

  • Base Stoichiometry and Strength: Ensure at least one full equivalent of the strong base (e.g., NaOEt) is used relative to the guanidine salt to ensure complete formation of the free base. A slight excess (1.1-1.2 equivalents) is often beneficial.[4]

  • Increase Reaction Temperature: If refluxing in ethanol is insufficient, switching to a higher-boiling solvent like n-butanol (b.p. 118 °C) can help drive the reaction forward.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently overcoming activation energy barriers.[6] Reactions that take hours under conventional heating can often be completed in minutes in a microwave reactor.

Q3: I'm observing multiple spots on my TLC, indicating significant side product formation. What are these and how can they be minimized?

A3: Side reactions compete for starting materials and complicate purification. Understanding their origin is key to suppression.

Side_Reactions Potential Main and Side Reaction Pathways Start Enaminone + Guanidine MainPath Desired Cyclization Start->MainPath Optimal Conditions Side1 Self-Condensation of Enaminone Start->Side1 High Concentration/ Incorrect Stoichiometry Side2 Guanidine Decomposition Start->Side2 Excessive Heat Side3 Incomplete Cyclization/ Hydrolysis Start->Side3 Presence of Water Product Target Pyrimidine MainPath->Product Byproduct1 Polymeric Byproducts Side1->Byproduct1 Byproduct2 Urea/Cyanamide Side2->Byproduct2 Byproduct3 Acyclic Intermediates Side3->Byproduct3

Caption: Common side reactions competing with the desired pyrimidine formation.

  • Self-Condensation: The enaminone precursor can potentially react with itself under basic conditions, leading to polymeric material. This can be minimized by controlling the rate of addition of the base or by adding the enaminone slowly to the solution of activated guanidine.

  • Hydrolysis: As mentioned, water can hydrolyze the enaminone or key intermediates. Strict anhydrous conditions are the best preventative measure.[5]

  • Incorrect Base Stoichiometry: Using too much base can sometimes promote undesired side reactions. Conversely, too little base results in unreacted starting material. Careful control of stoichiometry is essential.

Q4: The final product is difficult to purify. What are the best strategies?

A4: The 2-amino group on the pyrimidine ring can make the product quite polar, sometimes complicating purification.

  • Recrystallization: This is the most effective method for removing minor impurities if a suitable solvent can be found.[3] Screen common solvents like ethanol, isopropanol, ethyl acetate, and mixtures with hexanes. The goal is to find a solvent that dissolves the product when hot but in which it has low solubility when cold.[7]

  • Column Chromatography: Silica gel chromatography is a versatile option.[3]

    • Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane is often effective. For highly polar products, adding a small percentage of methanol (1-5%) to the mobile phase may be necessary.

    • Base Washing: To prevent streaking of the basic amine product on the acidic silica gel, the crude material can first be dissolved in an organic solvent (like ethyl acetate) and washed with a mild aqueous base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities before chromatography.

Frequently Asked Questions (FAQs)
  • FAQ 1: What is the optimal base for this cyclization?

    • Freshly prepared sodium ethoxide in anhydrous ethanol is generally the most reliable and effective base. It ensures the complete conversion of the guanidine salt to its active free base form under conditions compatible with the cyclization.

  • FAQ 2: How does solvent choice impact the reaction?

    • The solvent must be able to dissolve the reactants and be stable to the strong base at the required temperature. Protic solvents like ethanol are ideal as they solvate the ionic species well.[4] Aprotic polar solvents like DMF can be used, often with weaker bases like K₂CO₃, but they have high boiling points that can make removal difficult and may lead to different side product profiles.

  • FAQ 3: Can this reaction be performed under green chemistry conditions?

    • Yes, solvent-free conditions have been reported for similar pyrimidine syntheses, often using microwave irradiation or grinding techniques.[4][6] These methods can reduce waste and shorten reaction times but may require specific optimization for this particular substrate.

Optimized Experimental Protocol

This protocol is a self-validating system designed to maximize yield and purity.

Reaction Setup:

  • Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and allow it to cool under a stream of dry nitrogen or argon.

  • To the flask, add anhydrous ethanol (e.g., 50 mL for a 10 mmol scale reaction).

  • Carefully add sodium metal (1.1 eq relative to guanidine) in small pieces to the ethanol to generate sodium ethoxide in situ. Allow the sodium to react completely.

  • Once the sodium ethoxide solution has cooled, add guanidine nitrate (1.0 eq). Stir for 20-30 minutes at room temperature to allow for the formation of free guanidine.

  • Add the 1-(1,3-benzodioxol-5-yl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq) to the reaction mixture.

Reaction Execution: 6. Heat the mixture to reflux (approx. 78 °C) with vigorous stirring. 7. Monitor the reaction's progress every 1-2 hours using TLC (e.g., 50% Ethyl Acetate/Hexanes). The reaction is typically complete within 4-8 hours.

Workup and Purification: 8. Once the reaction is complete (as judged by TLC), cool the mixture to room temperature. 9. Slowly pour the reaction mixture into a beaker of ice water. A precipitate of the crude product should form. 10. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water and a small amount of cold ethanol. 11. Dry the crude product under vacuum. 12. For further purification, recrystallize the solid from a suitable solvent (e.g., ethanol or isopropanol).[7]

Table 1: Comparison of Reaction Conditions
Base (eq.) Solvent Temperature Typical Time Expected Yield Notes
NaOEt (1.1)EthanolReflux (~78°C)4-8 h75-90%Recommended Method. Requires anhydrous conditions.
K₂CO₃ (2.0)DMF120°C12-24 h40-60%May require higher temperatures and longer times. Workup is more complex.[5]
NaH (1.1)THFReflux (~66°C)8-16 h60-75%Good alternative if anhydrous aprotic conditions are preferred.
NoneNone (MW)150°C10-20 min70-85%Requires a dedicated microwave reactor. Excellent for rapid synthesis.[6]
Comprehensive Troubleshooting Workflow

Use this flowchart to systematically diagnose and solve issues with your synthesis.

Troubleshooting_Workflow Systematic Troubleshooting Workflow decision decision process process start Low Yield Observed d1 Reaction Complete (by TLC/LC-MS)? start->d1 end Yield Improved p3 Increase Reaction Time or Temperature d1->p3 No d3 Significant Side Products Observed? d1->d3 Yes p1 Check Reagent Purity & Anhydrous Conditions d2 Impurity/Moisture Found? p1->d2 p2 Purify/Dry Reagents Use Inert Atmosphere d2->p2 Yes p5 Review Workup & Purification Method d2->p5 No p2->end p3->d1 d3->p1 No p4 Optimize Base Stoichiometry & Reactant Concentration d3->p4 Yes p4->end d4 Losses During Purification? p5->d4 d4->end No p6 Optimize Recrystallization Solvent or Chromatography Conditions d4->p6 Yes p6->end

Caption: A step-by-step workflow for troubleshooting low-yield reactions.

References
  • RxList. (2022). Pyrimidine Synthesis Inhibitors: Drug Class, Uses, Side Effects, Drug Names. [Link]

  • PubMed. (2007). A cascade reaction consisting of Pictet-Spengler-type cyclization and Smiles rearrangement: application to the synthesis of novel pyrrole-fused dihydropteridines. [Link]

  • ACS Publications. (2007). A Cascade Reaction Consisting of Pictet−Spengler-Type Cyclization and Smiles Rearrangement: Application to the Synthesis of Novel Pyrrole-Fused Dihydropteridines. [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. [Link]

  • Review Writing on Synthesis of Pyrimidine and Its Biological Activity. (2025). IJRPR. [Link]

  • Wikipedia. (n.d.). Pyrimidine. [Link]

Sources

Technical Support Center: Purification of Pyrimidine Synthesis Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polarity Trap"

In pyrimidine synthesis—specifically the condensation of guanidine (as free base, carbonate, or hydrochloride) with 1,3-dicarbonyls—excess guanidine is a persistent contaminant.[1]

The Problem: Guanidine is a small, highly polar, chaotropic base.[1] It frequently co-elutes with polar pyrimidine products in standard silica chromatography and often precipitates with the product during crystallization. Failure to remove it leads to:

  • Incorrect Biological Data: Guanidine is a protein denaturant and can produce false positives/negatives in enzymatic assays.[1]

  • Downstream Interference: Its nucleophilic nitrogen can interfere with subsequent substitution reactions (e.g., chlorination, S_NAr).[1]

  • Salt Formation: It forms "sticky" salts that occlude solvent, ruining NMR spectra and yield calculations.[1]

This guide provides three distinct workflows to eliminate guanidine, selected based on the physicochemical properties of your specific pyrimidine derivative.

Part 1: Physicochemical Profiling (The "Why")

To choose the correct purification method, you must exploit the massive difference in basicity (pKa) between guanidine and the pyrimidine ring.

Comparative Data Table
PropertyGuanidine (Contaminant)Typical Pyrimidine (Product)The Leverage Point
pKa (Conjugate Acid) ~13.6 (Superbase)~1.0 – 7.0 (Weak Base)ΔpKa > 6 : At pH 7–9, Guanidine is 100% ionized (

); Pyrimidines are largely neutral.
LogP (Lipophilicity) -1.7 (Highly Hydrophilic)Variable (-1.0 to +4.[1]0)If Product LogP > 1.0, aqueous extraction works.[1] If LogP < 0, use SCX or HILIC.[1]
Solubility Water, MeOH, DMF, DMSODCM, EtOAc, MeOH (variable)Guanidine is insoluble in DCM/EtOAc.[1]
Chromatography Streaks on Silica (Normal Phase)Retains on SilicaGuanidine requires HILIC or Cation Exchange for retention.[1]

Part 2: Decision Matrix

Use this logic flow to select your purification protocol.

PurificationStrategy Start START: Characterize Pyrimidine Product SolubilityCheck Is the Product Soluble in DCM or EtOAc? Start->SolubilityCheck Yes_Soluble Yes (Lipophilic) SolubilityCheck->Yes_Soluble LogP > 1 No_Soluble No (Polar/Water Soluble) SolubilityCheck->No_Soluble LogP < 1 ProtocolA PROTOCOL A: Optimized Aqueous Workup (pH Controlled) Yes_Soluble->ProtocolA BasicCheck Does Product have Basic Side Chains? (e.g., -NH2, Alkyl-amines) No_Soluble->BasicCheck Yes_Basic Yes (pKa > 5) BasicCheck->Yes_Basic No_Basic No (Neutral/Acidic) BasicCheck->No_Basic ProtocolB PROTOCOL B: Strong Cation Exchange (SCX) 'Catch & Release' Yes_Basic->ProtocolB ProtocolC PROTOCOL C: SCX 'Flow-Through' Scavenging No_Basic->ProtocolC

Figure 1: Decision tree for selecting the optimal guanidine removal strategy based on product solubility and basicity.

Part 3: Troubleshooting Protocols

Protocol A: Optimized Aqueous Workup (For Lipophilic Products)

Best for: Pyrimidines with phenyl, alkyl, or halide groups soluble in organic solvents.[1]

The Logic: Guanidine is a salt-forming base. By keeping the aqueous phase basic (pH 10-11), we keep guanidine in the water (as a free base, it is still incredibly polar) while driving the pyrimidine into the organic layer. Crucial Correction: Unlike amines, Guanidine is so polar that even as a free base, it prefers water over DCM.[1]

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .

    • Note: If solids remain, they are likely Guanidine salts.[1] Filter them off before washing.[1]

  • The "Salt" Wash: Wash the organic layer 3x with 5% Aqueous LiCl or Brine .

    • Why: Guanidine HCl is a chaotrope; it modifies water structure.[1][2] Using high ionic strength water forces the organic product out of the aqueous phase and keeps the highly polar guanidine in the water.

  • The pH Trick (Optional): If guanidine persists, wash with 0.5 M NaHCO₃ .

    • Mechanism:[1][3][4][5][6] This ensures any guanidine is not protonated by the product (if the product is acidic), keeping it in the aqueous phase.

  • Drying: Dry over Na₂SO₄, filter, and concentrate.

Validation:

  • Run TLC (10% MeOH in DCM).[1] Guanidine stays at the baseline (Rf = 0).[1] Product should move.

Protocol B: SCX "Catch & Release" (For Basic/Polar Products)

Best for: Amino-pyrimidines that are water-soluble and hard to extract.

The Logic: Strong Cation Exchange (SCX) resins (sulfonic acid based) bind bases. Guanidine (pKa 13.[1]6) binds irreversibly under standard elution conditions, while amino-pyrimidines (pKa ~5-7) bind reversibly .[1]

Step-by-Step:

  • Conditioning: Use a Flash SCX cartridge or bulk resin (e.g., Isolute SCX-2).[1] Flush with MeOH.

  • Loading: Dissolve crude mixture in MeOH (or 1:1 MeOH/Water) and load onto the resin.[1]

    • Result: Both Guanidine and Product bind to the sulfonic acid groups. Neutral impurities flow through.[1]

  • Washing: Wash with 2-3 column volumes (CV) of Methanol .

    • Result: Removes non-basic impurities.[1]

  • Selective Elution: Elute with 2M Ammonia in Methanol (NH₃/MeOH) .

    • Mechanism:[1][3][4][5][6] The ammonia (pKa ~9 in MeOH) is strong enough to deprotonate the pyrimidine (

      
      ), releasing it from the resin.
      
    • The Trap: Ammonia is NOT strong enough to displace Guanidine (

      
      ), which remains stuck to the resin unless you use harsh inorganic bases (e.g., NaOH).[1]
      
  • Recovery: Collect the eluate and evaporate. The guanidine remains on the cartridge.

Protocol C: SCX "Flow-Through" Scavenging (For Neutral Polar Products)

Best for: Pyrimidines with no basic amines (e.g., oxygenated pyrimidines) that are too polar for extraction.

The Logic: Since the product is not basic (pKa < 2), it will not bind to the SCX resin at neutral pH. Guanidine (always charged) will bind instantly.[1]

Step-by-Step:

  • Preparation: Pre-wet SCX resin with MeOH.[1]

  • Loading: Dissolve crude in MeOH.

  • Filtration: Pass the solution through the SCX cartridge slowly (gravity or low pressure).

    • Mechanism:[1][3][4][5][6] The sulfonic acid protons exchange with guanidine:

      
      .[1]
      
  • Collection: The eluate contains your clean, neutral pyrimidine.[1]

  • Rinse: Wash with 1 CV of MeOH to recover residual product from the void volume.

Part 4: Visualization of SCX Workflow

SCX_Mechanism cluster_0 Step 1: Loading (MeOH) cluster_1 Step 2: Binding cluster_2 Step 3: Elution (2M NH3/MeOH) Mix Mixture: Guanidine (pKa 13.6) Pyrimidine (pKa 5.0) Resin SCX Resin (R-SO3H) Mix->Resin Load Bound Both Bind: R-SO3- GuH+ R-SO3- PyrH+ Resin->Bound Ion Exchange Elution Ammonia Treatment Bound->Elution Add NH3 Result Selective Release Elution->Result Mechanism Pyrimidine Elutes\n(Displaced by NH3) Pyrimidine Elutes (Displaced by NH3) Result->Pyrimidine Elutes\n(Displaced by NH3) Guanidine Stays\n(Too basic to displace) Guanidine Stays (Too basic to displace) Result->Guanidine Stays\n(Too basic to displace)

Figure 2: The "Catch and Release" mechanism. Ammonia is strong enough to displace the product but too weak to displace guanidine.

Part 5: Frequently Asked Questions (FAQ)

Q1: I tried aqueous workup, but my NMR still shows a broad singlet at 7-8 ppm. Is this guanidine? A: Likely, yes.[1] Guanidine protons are exchangeable and appear as a broad singlet.[1] To confirm:

  • Test: Add a drop of D₂O to your NMR tube.[1] If the peak disappears instantly, it is an exchangeable proton (NH).[1]

  • Test: Run a Mass Spec (ESI+). Guanidine gives a distinct strong peak at m/z = 60 (M+H).[1]

Q2: Can I use Reverse Phase (C18) HPLC to remove it? A: Usually, no. Guanidine is so polar it elutes in the "dead volume" (t0) of a C18 column, often co-eluting with other salts or very polar products.

  • Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[1][4][7] On a HILIC column (e.g., Amide or Zwitterionic), Guanidine is strongly retained, while less polar pyrimidines elute earlier.[1]

Q3: My product precipitated, but it contains guanidine. Can I recrystallize? A: Guanidine salts (HCl/Carbonate) are highly crystalline and often co-crystallize.[1]

  • Fix: Triturate the solid with Water or Cold Ethanol . Guanidine HCl is very soluble in water/ethanol; many pyrimidines are not.[1] Filter the suspension. The solid on the filter should be guanidine-free.

Q4: Is guanidine dangerous to leave in? A: Yes. Aside from biological assay interference, Guanidine HCl releases HCl gas if heated strongly (e.g., in a melt), which can degrade sensitive functional groups on your pyrimidine.[1]

References

  • Solubility Data & Properties

    • Solubility of Guanidine Hydrochloride in Organic Solvents.[1][2] ResearchGate.[1]

  • pKa Prediction & Values

    • Prediction of Aqueous pKa Values for Guanidine-Containing Compounds. ACS Omega.[1]

  • SCX Purification Methodology

    • Solid Phase Extraction Using ISOLUTE® SCX.[1][8] Biotage Technical Note.[1]

  • HILIC Separation Strategy

    • Separation of purine and pyrimidine bases by hydrophilic interaction chromatography.[1][7] PubMed.[1]

Sources

Optimizing reaction time for chalcone condensation with guanidine nitrate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Case #8492: Optimization of 2-Aminopyrimidine Synthesis Status: Resolved / Published Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Accelerating Chalcone Condensation with Guanidine Nitrate

Executive Summary

You are likely experiencing variable reaction times (3–24 hours) or stalled intermediates when synthesizing 2-aminopyrimidines from chalcones using Guanidine Nitrate . Unlike Guanidine Carbonate (which is basic) or Guanidine Hydrochloride (which is the standard), Guanidine Nitrate presents unique stoichiometric and solubility challenges.

This guide moves beyond basic "recipe" following. It breaks down the kinetics of the Michael addition , the stoichiometry of neutralization , and oxidative aromatization to help you reduce reaction times to under 30 minutes.

Part 1: The Mechanistic Bottleneck

To optimize speed, you must understand where the reaction stalls. The synthesis is a stepwise cyclocondensation:

  • Neutralization: Guanidine Nitrate must be "free-based" to generate the nucleophile.

  • Michael Addition: Guanidine attacks the

    
    -carbon of the chalcone.
    
  • Cyclization: Intramolecular attack on the carbonyl.

  • Aromatization (The Slow Step): The resulting dihydropyrimidine must be oxidized to form the final pyrimidine.

Visualizing the Pathway: The following diagram maps the reaction flow and identifies the "Stall Points" (marked in Red).

ReactionMechanism Start Guanidine Nitrate (Salt) FreeG Free Guanidine (Nucleophile) Start->FreeG Deprotonation (-NaNO3) Base Base (NaOH/KOH) Base->Start Inter1 Michael Adduct FreeG->Inter1 + Chalcone Chalcone Chalcone (Substrate) Chalcone->Inter1 Dihydro Dihydropyrimidine (Intermediate) Inter1->Dihydro Cyclization (-H2O) Oxidation Oxidation/Dehydrogenation (The Bottleneck) Dihydro->Oxidation Stalls Here without oxidant Final 2-Aminopyrimidine (Product) Oxidation->Final -2H

Figure 1: Mechanistic pathway showing the critical deprotonation and oxidation steps.

Part 2: Protocol Optimization (Reflux vs. Microwave)

The "Standard Reflux" is often inefficient because ethanol's boiling point (78°C) is barely sufficient to drive the aromatization step rapidly. We recommend transitioning to Microwave-Assisted Synthesis or High-Boiling Solvents .

Comparative Metrics
VariableMethod A: Standard RefluxMethod B: Optimized MicrowaveMethod C: High-Temp Solvent
Solvent Ethanol (EtOH)Ethanol or Solvent-Freen-Butanol or Ethylene Glycol
Base NaOH / KOH (2.5 eq)NaOH / t-BuOK (Catalytic)NaOH (2.5 eq)
Temperature 78°C120–140°C117°C
Reaction Time 6 – 12 Hours 5 – 15 Minutes 1 – 2 Hours
Yield 60–75%85–94%75–85%
Primary Risk Incomplete oxidation (Dihydropyrimidine contamination)Pressure buildup; degradation if >160°CDifficult solvent removal
The Optimized Protocol (Microwave)

Valid for CEM Discover or Anton Paar Monowave systems.

  • Stoichiometry: Mix Chalcone (1.0 mmol) + Guanidine Nitrate (1.5 mmol) + NaOH (2.5 mmol).

    • Note: You need 1.0 eq of NaOH just to neutralize the Nitrate. The remaining 1.5 eq drives the reaction.

  • Solvent: Add 2 mL Ethanol (or perform solvent-free by grinding precursors).

  • Irradiation: Set max power 300W. Ramp to 130°C over 2 mins. Hold for 8 minutes .

  • Workup: Pour into crushed ice. The product precipitates immediately.

Part 3: Troubleshooting Guide

Issue 1: "My reaction takes 24 hours and still shows starting material."

Diagnosis: Insufficient Free Base. Explanation: Guanidine Nitrate (


 of conjugate acid 

13.6) is a salt.[1][2] If you use 1 equivalent of base (e.g., KOH), you have merely created a solution of Guanidine and Potassium Nitrate. You have zero excess base to catalyze the Michael addition. Fix: Increase base to 2.5 – 3.0 equivalents .
Issue 2: "I isolated a product, but the Melting Point is 20°C too low."

Diagnosis: Dihydropyrimidine Stalling. Explanation: The cyclization forms a dihydro intermediate. It needs to lose two hydrogens to become aromatic. In standard reflux, this relies on air oxidation, which is slow. Fix:

  • Chemical: Add an oxidant like DDQ (0.5 eq) or Sulfur during reflux.

  • Process: Switch to Microwave (Method B). The high thermal energy promotes rapid disproportionation/oxidation without external oxidants.

Issue 3: "The product is a sticky red tar."

Diagnosis: Base-catalyzed polymerization (Aldol-Cannizzaro side reactions). Explanation: If the chalcone has strong Electron Withdrawing Groups (e.g., Nitro), it is hyper-reactive. Excess strong base (NaOH) at high temps degrades it. Fix: Switch to a milder base like Sodium Carbonate (


)  or Piperidine , or reduce temperature to 60°C.

Part 4: Interactive Troubleshooting Logic

Use this decision tree to diagnose your specific failure mode.

Troubleshooting Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC Result1 Starting Material Remains CheckTLC->Result1 No Reaction Result2 New Spot (Lower Rf than Chalcone) CheckTLC->Result2 Intermediate Result3 Multiple Spots / Streaking CheckTLC->Result3 Decomposition Action1 Check Base Equiv. Must be > 1.5 eq vs Nitrate Result1->Action1 Action2 Identify Intermediate: Likely Dihydropyrimidine Result2->Action2 Action3 Reduce Temp or Switch to weak base (Piperidine) Result3->Action3 Action2b Add Oxidant (DDQ) or Increase Temp (Microwave) Action2->Action2b

Figure 2: Diagnostic workflow for maximizing yield and purity.

Part 5: Frequently Asked Questions (FAQ)

Q: Can I substitute Guanidine Nitrate with Guanidine Carbonate? A: Yes, and it is often easier. Guanidine Carbonate is already basic. If you switch, reduce your added NaOH by 50%, as the carbonate itself acts as a base. However, Guanidine Nitrate is often cheaper and more shelf-stable.

Q: Why does the microwave method work so much faster? A: It’s not just heat. The polarity of ethanol and the ionic nature of Guanidine Nitrate allow for efficient coupling with the microwave field (dielectric heating). This creates localized "hot spots" that drive the high-activation-energy aromatization step which normally lags in oil baths [1].

Q: My chalcone has a -OH group (e.g., from vanillin). The yield is terrible. A: Phenolic hydroxyls are acidic. They consume your base, forming a phenoxide anion that is less reactive and electron-rich (deactivating the ring for nucleophilic attack). Solution: Protect the -OH group (e.g., acetylation) before condensation, or use a massive excess of base (4-5 eq).

References

  • Microwave-Assisted Synthesis of Pyrimidines Bansal, S. et al.[3][4] "Microwave Assisted Synthesis and Antibacterial Activity of Pyrimidine Derivatives."[3][5][6] Semantic Scholar, 2017.

  • Mechanism of Dihydropyrimidine Oxidation Thanh, N. D., et al. "Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method." Journal of Chemistry, Vol 47, 2009.[4]

  • Guanidine Nitrate Properties & Reactivity BenchChem Technical Support. "Optimizing Chalcone Synthesis & Troubleshooting Low Yields." BenchChem, 2025.[7][8]

  • Solvent Effects in Heterocycle Synthesis Ibraheem, et al. "Recent synthetic methodologies for pyrimidine and its derivatives."[3][6][9] Turkish Journal of Chemistry, 2021.[9]

Sources

Strategies for crystallizing amorphous 4-arylpyrimidin-2-amine products

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Amorphous Phases, Oiling Out, and Polymorphism in 4-Arylpyrimidin-2-amine Scaffolds.

Executive Summary: The "Amphiphilic" Challenge

Welcome to the technical guide for handling 4-arylpyrimidin-2-amines. This scaffold is ubiquitous in kinase inhibitor development (e.g., analogs of Imatinib, Pazopanib).

The Core Problem: These molecules possess a "schizophrenic" solubility profile. The 2-amine pyrimidine core is highly polar and capable of strong hydrogen bonding (donor/acceptor), while the 4-aryl tail is lipophilic.

  • Result: In polar solvents, the tail drives separation; in non-polar solvents, the core aggregates. This frequently leads to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than discrete nucleation.[1]

This guide provides self-validating protocols to bypass LLPS and force the amorphous-to-crystalline transition.

Module 1: Troubleshooting "Oiling Out" (LLPS)

Q: My product separates as a sticky oil/gum upon cooling, not a solid. Why?

A: You have entered the Miscibility Gap . Thermodynamically, your system's LLPS boundary (where oil separates) is higher than the Spinodal decomposition curve (where crystals nucleate). The molecules prefer to aggregate into a disordered liquid phase rather than align into a crystal lattice because the energy barrier for lattice formation is higher than for droplet formation.

Protocol A: The "Temperature Swing" Recovery

Do not simply cool slower. You must cycle the energy to break the oil droplets.

Prerequisites:

  • Jacketed reactor or programmable heating block.

  • Turbidity probe (optional but recommended).

Step-by-Step Workflow:

  • Dissolution: Dissolve the oil in the minimum amount of "Good Solvent" (e.g., DMSO, DMAc, or hot n-Butanol) at 10°C below boiling.

  • Cloud Point Approach: Add "Anti-solvent" (e.g., Water or Heptane) dropwise until the solution turns slightly hazy (onset of oiling).

  • The Heat-Up: Immediately heat the solution until it clears (approx. 5-10°C above the cloud point).

  • Seeding (Critical): Cool to the exact temperature where haze first appeared. Add 0.5 wt% seed crystals .

    • Note: If you lack seeds, sonicate a small aliquot in a separate vial to generate crude seeds.

  • Isothermal Aging: Hold the temperature constant for 2-4 hours. Allow the seeds to "consume" the supersaturation without triggering new oil droplets.

  • Slow Cooling: Cool at a rate of 0.1°C/min . If oil droplets reappear, reheat to the aging temperature immediately.

Visualizing the Pathway

The following diagram illustrates the logic of avoiding the "Oiling Out" zone (Miscibility Gap) to reach the Nucleation Zone.

CrystallizationLogic Start Supersaturated Solution Cooling Cooling Process Start->Cooling Check Phase Separation Type? Cooling->Check Oil Liquid-Liquid Phase Separation (Oiling Out) Check->Oil High Supersaturation or Impurities Nucleation Crystal Nucleation Check->Nucleation Controlled Zone Remedy REMEDY: Reheat to Clear Point + Seed at Metastable Zone Oil->Remedy Recovery Cycle Temperature Cycling (Ostwald Ripening) Remedy->Cycle Cycle->Nucleation Bypasses Oil Phase

Caption: Logic flow for bypassing the thermodynamic miscibility gap (oiling out) to achieve heterogeneous nucleation.

Module 2: Converting Amorphous Solids to Crystalline

Q: I isolated a solid, but XRPD shows a 'halo' (amorphous). How do I crystallize it?

A: The precipitation was likely too fast (kinetic trapping). The molecules are "frozen" in a disordered state. You need to provide mobility without fully dissolving the compound.

Protocol B: Vapor Diffusion (For <100mg scale)

Ideal for obtaining initial single crystals for XRD.

  • Inner Vial: Dissolve 20mg of amorphous solid in 0.5mL of a volatile "Good Solvent" (e.g., THF, Methanol).

  • Outer Vial: Place the open inner vial inside a larger jar containing 5mL of "Anti-solvent" (e.g., Pentane, Diethyl Ether).

  • Equilibration: Cap the outer jar tightly. Leave undisturbed for 3-7 days.

  • Mechanism: The anti-solvent vapor slowly diffuses into the inner vial, increasing supersaturation extremely gradually, promoting high-quality lattice formation.

Protocol C: Slurry Ripening (For >1g scale)

Ideal for bulk conversion of amorphous material.

  • Vehicle Selection: Choose a solvent system where the compound has low but non-zero solubility (e.g., 2-5 mg/mL).

    • Recommendation: Isopropanol/Water (9:1) or Ethyl Acetate/Heptane (1:4).

  • Suspension: Suspend the amorphous solid to create a slurry (approx. 50-100 mg/mL).

  • Energy Cycling:

    • Heat to 50°C for 4 hours.

    • Cool to 20°C for 4 hours.

    • Repeat for 24-48 hours.

  • Mechanism: Small amorphous particles dissolve during heating; stable crystalline nuclei grow during cooling (Ostwald Ripening).

Module 3: Salt & Co-Crystal Strategies

Q: The free base persists as an oil. What is the alternative?

A: The 2-amine position on the pyrimidine ring is a weak base (pKa ~ 3-5). Protonating this nitrogen disrupts the intermolecular forces causing the oiling out and increases the lattice energy (melting point).

Salt Selection Matrix

Use the table below to select a counter-ion based on the lipophilicity of your specific 4-aryl group.

4-Aryl Substituent NatureRecommended Acid (Counter-ion)Rationale
Electron-Rich (e.g., -OMe, -Ph) Methanesulfonic Acid (Mesylate) Mesylates are excellent for lipophilic bases; they break pi-stacking aggregation.
Electron-Poor (e.g., -CF3, -F) Hydrochloric Acid (HCl) Small counter-ion packs efficiently; often forms stable hydrates which crystallize well.
Bulky/Steric Hindrance Fumaric Acid (1:2 or 1:1) Dicarboxylic acids can bridge two pyrimidine molecules, stabilizing the lattice.
Highly Lipophilic p-Toluenesulfonic Acid (Tosylate) The tosyl group adds aromatic stacking potential, aiding crystallization of greasy molecules.

Critical Warning: When making salts of 4-arylpyrimidin-2-amines, avoid excess strong acid initially. Excess acid can protonate both nitrogens in the ring, leading to hygroscopic deliquescent solids. Stoichiometry (1:1) is vital.

Module 4: Solvent System Recommendations

Based on the amphiphilic nature of the scaffold, single solvents rarely work. Use these binary systems:

Solvent SystemRatio (v/v)Application
EtOH / Water 90:10

50:50
Standard Recrystallization. Water acts as the anti-solvent but also provides H-bond donors for the pyrimidine nitrogens.
DMSO / Water 1:5Crash Crystallization. Dissolve in DMSO, slowly add to stirring water. Risk:[2][3] High risk of amorphous form; requires slurry aging.
MEK / Heptane 1:3Lipophilic Analogs. Methyl Ethyl Ketone (MEK) solubilizes the aryl tail; heptane forces the polar core to aggregate.
Acetic Acid / Water 1:1Purification. Dissolves impurities well. The pyrimidine may crystallize as an acetate solvate/salt.

Module 5: Impurity Rejection Workflow

Q: My crystals are colored/impure. How do I clean them?

A: 4-arylpyrimidines often trap synthetic precursors (boronic acids or chalcones) in the lattice channels.

Workflow:

  • Reslurry: Do not dissolve. Suspend the solid in Methanol (cold) .

  • Sonication: Sonicate for 10 minutes. This breaks agglomerates where impurities are trapped.

  • Filtration: Filter and wash with MTBE (Methyl tert-butyl ether) . MTBE is excellent for dissolving non-polar organic impurities while leaving the polar pyrimidine salt/crystal intact.

References

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization: Mechanisms and Remedies.[1][4] Retrieved from [Link]

  • National Institutes of Health (NIH). (2010). Effects of hydrogen bonding on vibrational normal modes of pyrimidine.[5][6][7] Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

  • European Pharmaceutical Review. (2010). Polymorph screening in pharmaceutical development.[8][9][10] Retrieved from [Link]

Disclaimer: This guide is for research purposes. Always consult Safety Data Sheets (SDS) for specific chemical hazards before attempting these protocols.

Sources

Minimizing side products in the synthesis of piperonyl pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Piperonyl Pyrimidine Synthesis

Introduction: The Piperonyl Challenge

The piperonyl (3,4-methylenedioxyphenyl) moiety is a privileged scaffold in medicinal chemistry, appearing in potent antitumor and antihypertensive agents. However, fusing this moiety with a pyrimidine core presents a unique synthetic paradox: the electron-rich nature of the piperonyl group facilitates initial condensation, but the acid-labile methylenedioxy bridge creates a narrow window for catalytic success.

This guide moves beyond standard textbook procedures to address the specific failure modes researchers encounter when synthesizing these hybrids, particularly via the Biginelli Condensation and subsequent functionalizations.

Module 1: The Biginelli Condensation (DHPM Synthesis)

Context: The most direct route to piperonyl pyrimidines is the Biginelli reaction (Piperonal + Urea +


-ketoester).
Q1: I am isolating a yellow, oily byproduct instead of the desired dihydropyrimidinone precipitate. What is going on?

Diagnosis: You are likely isolating the Knoevenagel condensation product (benzylidene intermediate), not the target heterocycle.

Technical Explanation: The Biginelli reaction relies on a delicate kinetic balance. If the reaction is proton-starved or the urea is added too late, the piperonal reacts exclusively with the


-ketoester (ethyl acetoacetate) to form a benzylidene derivative. This pathway is a "dead end" in standard Biginelli conditions because the urea cannot easily attack this electron-poor olefin once formed.

The Solution: The "Imine-First" Protocol To force the reaction toward the pyrimidine core, you must favor the N-acyliminium ion pathway over the Knoevenagel route.

Optimized Protocol:

  • Pre-mix: Dissolve Piperonal (1.0 eq) and Urea (1.5 eq) in Ethanol/THF.

  • Catalyst Addition: Add the acid catalyst (e.g.,

    
     or dilute HCl) before adding the 
    
    
    
    -ketoester.
  • Wait: Stir for 20 minutes at room temperature. This allows the formation of the ureido-imine intermediate .

  • Final Addition: Add the

    
    -ketoester (1.0 eq) dropwise.
    
  • Reflux: Heat to reflux.[1][2]

Data: Catalyst Impact on Side Product Formation

Catalyst SystemYield (Piperonyl DHPM)Major Side ProductMechanism Note
HCl (conc.) 45-55%Ring-opened catecholsAcid too strong for dioxole bridge.

78%Knoevenagel adductLewis acidity favors enolization over imine formation.

92% Minimal (<5%)Balanced Lewis acidity; water-tolerant.
TMSCl / NaI 85%Hantzsch PyridineIn situ HI generation can reduce intermediates.
Visualizing the Divergence

The diagram below illustrates where the reaction diverges into the unwanted Knoevenagel or Hantzsch pathways.

BiginelliPathways Start Piperonal + Beta-Ketoester + Urea Path_Imine N-Acyliminium Ion (Target Pathway) Start->Path_Imine  Urea Excess  + Lewis Acid Path_Knoevenagel Benzylidene (Knoevenagel Side Product) Start->Path_Knoevenagel  Low Urea  or Urea added late Path_Hantzsch 1,4-Dihydropyridine (Hantzsch Side Product) Start->Path_Hantzsch  Urea Decomposition  (High Temp) Product Piperonyl Dihydropyrimidinone Path_Imine->Product  Cyclization Path_Knoevenagel->Path_Knoevenagel  Dead End

Figure 1: Mechanistic divergence in the Biginelli reaction. Green path indicates the optimal route to minimizing side products.

Module 2: Regioselectivity in Functionalization

Context: Once the pyrimidine core is formed, users often alkylate the N1 or N3 positions.

Q2: I am getting a mixture of N-alkylated and O-alkylated products. How do I control this?

Diagnosis: You are likely using a "hard" electrophile with a base that promotes charge delocalization onto the oxygen (Hard-Soft Acid-Base theory mismatch).

Technical Explanation: The pyrimidinone anion is an ambident nucleophile.

  • N-alkylation is kinetically controlled and favored by soft electrophiles and polar aprotic solvents that solvate the cation, leaving the nitrogen lone pair available.

  • O-alkylation is thermodynamically controlled and favored by hard electrophiles and conditions that allow equilibration.

Troubleshooting Matrix:

Desired OutcomeRecommended BaseRecommended SolventCritical Control Point
N1-Alkylation

or

DMF or acetonitrileKeep temp < 60°C to prevent O-alkylation rearrangement.
O-Alkylation

Benzene/TolueneSilver coordinates N, forcing attack via Oxygen.
N3-Alkylation NaH (1.1 eq)THF (Anhydrous)Requires protection of N1 first.

Self-Validating Protocol for N1-Alkylation:

  • Dissolve Piperonyl Pyrimidine (1 eq) in anhydrous DMF .

  • Add

    
     (1.2 eq) . Note: Cesium is superior to Potassium here due to the "Cesium Effect" (increased solubility and "naked" anion).
    
  • Stir for 30 mins at RT.

  • Add Alkyl Halide (1.1 eq).

  • Validation: Monitor via TLC. N-alkylated products are typically more polar (lower

    
    ) than O-alkylated isomers due to the loss of aromaticity in the lactim form.
    

Module 3: Stability of the Methylenedioxy Bridge

Q3: My piperonyl ring is cleaving to a catechol (di-alcohol) during the reaction. Why?

Diagnosis: You are using strong Lewis acids (e.g.,


, 

) or high-temperature acidic hydrolysis.

Technical Explanation: The methylenedioxy group is essentially a cyclic acetal. While stable to bases, it is highly susceptible to electrophilic attack by strong Lewis acids, which coordinate to the acetal oxygens and trigger ring opening.

The "Safe-Acid" Workflow: If your synthesis requires acid catalysis (e.g., for dehydration or condensation), strictly adhere to this hierarchy of safety for the piperonyl group:

  • Safe:

    
    , 
    
    
    
    , Acetic Acid, p-TsOH (at <80°C).
  • Risky: Conc. HCl (reflux),

    
    , 
    
    
    
    .
  • Forbidden:

    
    , 
    
    
    
    ,
    
    
    (conc).
Decision Tree: Troubleshooting Cleavage

PiperonylStability Issue Issue: Piperonyl Ring Cleavage (Catechol Formation) CheckCat Check Catalyst/Reagent Issue->CheckCat CheckNu Check Nucleophiles Issue->CheckNu IsLewis Is it a strong Lewis Acid? (BBr3, AlCl3, TiCl4) CheckCat->IsLewis IsBronsted Is it a Bronsted Acid? (HCl, H2SO4) CheckCat->IsBronsted Sol_Lewis Replace with Lanthanide Triflate (Yb(OTf)3 or Sc(OTf)3) IsLewis->Sol_Lewis Yes Sol_Bronsted Lower Temp (<60°C) Switch to Acetic Acid IsBronsted->Sol_Bronsted Yes IsThiol Are strong nucleophiles present? (Thiols, Iodides) CheckNu->IsThiol Sol_Nu Buffer pH to Neutral Avoid excess nucleophile IsThiol->Sol_Nu Yes

Figure 2: Troubleshooting workflow for preventing methylenedioxy ring degradation.

References

  • Kappe, C. O. (1997).[3][4] "A Concise Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via the Biginelli Condensation." Journal of Organic Chemistry.

  • BenchChem Technical Support . (2025). "Troubleshooting Low Conversion Rates in Pyrimidine Alkylation." BenchChem Knowledge Base.

  • Ranu, B. C., et al. (2000).[5] "Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones." Journal of Organic Chemistry.

  • Singh, K., et al. (2011). "Regioselective Alkylation of Pyrimidinones." Tetrahedron Letters.

  • Murray, M. (2000). "Mechanisms of inhibitory methylenedioxyphenyl compounds." Current Drug Metabolism.

Sources

Validation & Comparative

Characterization Guide: 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Context

Compound: 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine Molecular Formula:


Molecular Weight:  215.21  g/mol [1][2]

This guide provides a technical framework for the structural validation of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine.[1][2] This scaffold fuses a pharmacologically privileged 2-aminopyrimidine (common in kinase inhibitors like Pazopanib) with a benzodioxole moiety (found in natural products like podophyllotoxin).[1]

The primary challenge in characterizing this molecule is distinguishing the pyrimidine protons from the benzodioxole aromatic system and ensuring the free amine (


) is visible for quantification. This guide compares solvent systems and outlines a self-validating assignment logic.

Solvent Selection Strategy: Comparative Analysis

Choosing the correct deuterated solvent is critical for aminopyrimidines.[1] The table below compares the performance of the three most common NMR solvents for this specific pharmacophore.

FeatureDMSO-d6 (Recommended)CDCl3 (Chloroform-d)MeOD (Methanol-d4)
Solubility High. Excellent for polar heterocycles.[1]Moderate/Low. May require heating; risk of precipitation.[1]High. Good solubility but chemically active.[1]
Amine (

) Signal
Sharp/Distinct. H-bonding stabilizes the protons (

6.5–7.0 ppm).[1]
Broad/Invisible. Quadrupole broadening and lack of H-bonding often obscure the signal.[1]Absent. Rapid deuterium exchange (

) eliminates the signal.[1]
Water Peak

3.33 ppm (Usually distinct).[1]

1.56 ppm (Can overlap with impurities).[1][2]

4.87 ppm (Can obscure benzodioxole

if broad).[1][2]
Suitability Quantification & Structure Confirmation. Rough Purity Check. Carbon Backbone Verification only.

Expert Insight: For this specific molecule, DMSO-d6 is mandatory for full characterization. The


 protons are diagnostic for the formation of the pyrimidine ring from guanidine precursors. In MeOD, you lose this diagnostic handle; in CDCl3, the integration is often unreliable due to peak broadening.[1][2]

Experimental Protocol

Sample Preparation[3]
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d6 (99.9% D).[1]

  • Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Micro-precipitates can cause line broadening.[1]

  • Reference: Ensure the solvent contains TMS (Tetramethylsilane) or calibrate to the residual DMSO pentet at

    
     2.50 ppm.[1]
    
Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1D proton (e.g., zg30).[1]

  • Spectral Width: -2 to 14 ppm (to catch broad exchangeable protons).[1]

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Why? Aromatic protons and the benzodioxole singlet have long

      
       relaxation times.[1] A short D1 (e.g., 1.0 s) will suppress their integration, leading to a false calculation of impurity ratios.[1][2]
      
  • Scans (NS): 16–32 scans are sufficient for >5 mg samples.[1][2]

Spectral Assignment & Data Analysis[1][2][4][5][6][7][8][9]

The Diagnostic "Fingerprint"

The spectrum is defined by three distinct regions. If these are not present, the synthesis failed.

  • The Benzodioxole "Eye" (

    
     ~6.05 ppm):  A sharp singlet integrating to 2H.[1] This is the methylenedioxy bridge (
    
    
    
    ).[1] It is highly shielded compared to aromatic protons.[1][2]
  • The Pyrimidine Doublets (

    
     ~7.1 & 8.3 ppm):  The pyrimidine ring protons (H-5 and H-6) couple to each other (
    
    
    
    ).[1] H-6 is significantly deshielded (downfield) due to the adjacent nitrogen.[1]
  • The Exchangeable Amine (

    
     ~6.5 ppm):  A broad singlet integrating to 2H.[1]
    
Assignment Table (in DMSO-d6)[1]
PositionTypeShift (

ppm)
MultiplicityIntegrationCoupling (

)
Assignment Logic
H-6' Pyrimidine8.28 Doublet (d)1H5.2 HzDeshielded by N; couples to H-5'.[1][2]
H-2/6 Benzene7.62 Multiplet (m)2H-Ortho to pyrimidine attachment; deshielded.[1][2]
H-5' Pyrimidine7.12 Doublet (d)1H5.2 HzShielded relative to H-6'; couples to H-6'.[1][2]
H-5 Benzene6.98 Doublet (d)1H8.0 HzOrtho to oxygen; shielded.[1][2]

Amine6.55 Broad Singlet (bs)2H-Exchangeable; disappears with

shake.[1][2]

Dioxole6.08 Singlet (s)2H-Characteristic methylenedioxy peak.[1][2]

(Note: Exact shifts may vary


0.05 ppm depending on concentration and temperature).

Logic & Workflow Visualization

The following diagram illustrates the logical workflow for assigning the structure and distinguishing it from common synthetic impurities (like the chalcone precursor).

NMR_Characterization Start Crude Product Spectrum (DMSO-d6) Check_CH2 Check 6.0-6.1 ppm (Benzodioxole Singlet) Start->Check_CH2 Decision_CH2 Singlet Present? Check_CH2->Decision_CH2 Fail_Scaffold STOP: Scaffold Missing Check Starting Material Decision_CH2->Fail_Scaffold No Check_Alkene Check 7.5-8.0 ppm for Large Coupling (J=15Hz) Decision_CH2->Check_Alkene Yes Decision_Alkene Doublets J > 12Hz? Check_Alkene->Decision_Alkene Impurity_Chalcone Impurity: Unreacted Chalcone (Precursor) Decision_Alkene->Impurity_Chalcone Yes Check_NH2 Check 6.5 ppm Broad Singlet (2H) Decision_Alkene->Check_NH2 No (J ~5Hz seen) Decision_NH2 Signal Visible? Check_NH2->Decision_NH2 Decision_NH2->Start Re-run in dry DMSO or check cyclization Final_Valid VALIDATED STRUCTURE 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine Decision_NH2->Final_Valid Yes

Caption: Logical decision tree for validating the formation of the aminopyrimidine ring and ruling out chalcone precursors.

Comparative Performance: Product vs. Precursor

A common synthesis route involves the reaction of a Chalcone intermediate with Guanidine .[1] The table below highlights the critical NMR differences to monitor reaction completion.

FeatureChalcone Precursor (Starting Material)Aminopyrimidine Product (Target)
Alkene Region Two Doublets (

7.4–8.0 ppm).
Large Coupling

(Trans-alkene).[1][2]
Absent. Replaced by aromatic pyrimidine signal.
Pyrimidine Region Absent.[1]Two Doublets (

7.1, 8.3 ppm).
Small Coupling

.[1][2]
Amine Signal Absent.Broad Singlet (

~6.5 ppm).
Carbonyl (

)
Ketone signal at ~188 ppm .[1][2]Absent (Cyclized).

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][2] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1] (Standard text for coupling constants and chemical shift theory).

  • Fulmer, G. R., et al. (2010).[1] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.[1][2] Link (Essential for identifying solvent peaks).[1][2]

  • Bhat, P., et al. (2025).[1] "Synthesis and biological evaluation of novel pyrimidine derivatives." ResearchGate.[1] Link (Provides comparative data for chalcone-to-pyrimidine cyclization).[1][2]

  • PubChem. (2025).[1][2] "4-(1,3-benzodioxol-5-yl)pyrimidin-2-amine Compound Summary." National Library of Medicine.[1] Link (Source for structural identifiers and analog data).[1][2]

Sources

Decoding the Signature Fragmentation of Benzodioxole Pyrimidines: A Comparative Mass Spectrometry Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and chemical analysis, understanding the structural nuances of novel compounds is paramount. Among the vast landscape of heterocyclic chemistry, benzodioxole pyrimidines represent a class of molecules with significant therapeutic potential, often investigated in drug discovery programs. Mass spectrometry stands as a cornerstone technique for the structural elucidation of these compounds, and a thorough understanding of their fragmentation patterns is crucial for unambiguous identification and characterization.

This guide provides an in-depth analysis of the mass spectrometric fragmentation behavior of benzodioxole pyrimidines. Moving beyond a simple catalog of fragments, we will explore the causal mechanisms behind bond cleavages, compare these patterns with other relevant heterocyclic systems, and provide a detailed experimental protocol for acquiring high-quality fragmentation data. Our goal is to equip researchers with the expert insights and practical knowledge necessary to confidently analyze this important class of molecules.

The Architectural Logic of Benzodioxole Pyrimidine Fragmentation

The fragmentation of benzodioxole pyrimidines under mass spectrometric conditions is a controlled cascade of events governed by the inherent chemical properties of the molecule. The ionization method employed plays a pivotal role in the extent and nature of this fragmentation.

Electron Ionization (EI): A High-Energy Interrogation

Electron ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1][2] This provides a detailed fingerprint of the molecule's structure. For a typical benzodioxole pyrimidine, the molecular ion (M⁺˙) is usually observable, and its fragmentation is driven by the stability of the resulting fragments.

The fragmentation cascade often initiates at the weakest bonds and proceeds through pathways that lead to the formation of stable neutral losses and charged fragments. Key fragmentation pathways for benzodioxole pyrimidines under EI can be generalized as follows:

  • Loss of CO (m/z 28): A characteristic fragmentation of the benzodioxole ring involves the loss of a carbon monoxide molecule.

  • Loss of CH2O (m/z 30): The methylene bridge in the benzodioxole moiety can be lost as formaldehyde.

  • Cleavage of the Pyrimidine Ring: The pyrimidine ring can undergo a variety of cleavages, often initiated by the loss of substituents or through retro-Diels-Alder reactions, leading to characteristic neutral losses.[3][4]

  • Loss of Side Chains: Any substituents on the pyrimidine or benzodioxole rings will readily fragment, providing valuable information about their nature and position.

The interplay of these fragmentation pathways results in a complex but highly informative mass spectrum.

Electrospray Ionization (ESI): A Gentler Approach for Intact Molecules

In contrast to EI, electrospray ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) with minimal fragmentation.[2][5] This is particularly useful for determining the molecular weight of the parent compound. However, by inducing fragmentation through collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), we can gain structural insights.

Under ESI-MS/MS, the fragmentation of the protonated benzodioxole pyrimidine often proceeds through different pathways compared to EI. The initial protonation site can influence the subsequent fragmentation cascade. Common fragmentation pathways include:

  • Loss of Neutral Molecules: The loss of small, stable neutral molecules such as water (if hydroxyl groups are present), ammonia (from amino substituents), or isocyanic acid (from urea-like substructures) is frequently observed.

  • Cleavage at the Linker: If the benzodioxole and pyrimidine rings are connected by a linker, cleavage at this point is a common and informative fragmentation pathway.

  • Ring Opening and Rearrangement: The protonated pyrimidine ring can undergo ring-opening followed by rearrangements and subsequent fragmentation.

The ability to control the collision energy in ESI-MS/MS allows for a more systematic dissection of the molecule's structure.

A Comparative Analysis: How Benzodioxole Pyrimidines Differ from Their Heterocyclic Cousins

To truly appreciate the unique fragmentation signature of benzodioxole pyrimidines, it is instructive to compare their behavior to other heterocyclic systems. For this guide, we will consider two relevant comparators: benzimidazoles and quinazolines .

FeatureBenzodioxole PyrimidinesBenzimidazolesQuinazolines
Characteristic Neutral Loss Loss of CO (28 Da) and CH₂O (30 Da) from the benzodioxole ring.Loss of HCN (27 Da) from the imidazole ring.Loss of HCN (27 Da) from the pyrimidine ring portion.
Primary Ring Cleavage Complex pyrimidine ring fragmentation, often involving retro-Diels-Alder reactions.[3]Cleavage of the imidazole ring, often initiated by loss of a substituent on the nitrogen.Cleavage of the pyrimidine ring, similar to pyrimidines.
Substituent Fragmentation Highly dependent on the nature and position of the substituent on either ring.Fragmentation of substituents on the benzene or imidazole ring.Fragmentation of substituents on the benzene or pyrimidine ring.
Ionization Method Influence Significant difference in fragmentation between "hard" (EI) and "soft" (ESI) ionization techniques.Similar trends, with EI leading to more extensive fragmentation.Similar trends, with EI leading to more extensive fragmentation.

This comparative table highlights the diagnostic value of the benzodioxole moiety's characteristic neutral losses in distinguishing these compounds from other nitrogen-containing heterocyclic systems.

Experimental Protocol: Acquiring High-Quality Fragmentation Data

The following protocol outlines a general procedure for the analysis of a benzodioxole pyrimidine derivative using a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.[6]

1. Sample Preparation:

  • Dissolve approximately 1 mg of the benzodioxole pyrimidine derivative in 1 mL of a suitable volatile solvent (e.g., methanol, dichloromethane).

  • Perform serial dilutions to obtain a final concentration of approximately 10 µg/mL.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 min

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-550

3. Data Acquisition and Analysis:

  • Acquire the data in full scan mode.

  • Identify the peak corresponding to the benzodioxole pyrimidine derivative in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Propose fragmentation pathways consistent with the observed spectrum.

This protocol provides a robust starting point for the analysis. Optimization of the GC temperature program and other parameters may be necessary depending on the specific properties of the analyte.

Visualizing the Fragmentation Cascade

To further illuminate the fragmentation pathways, we can use Graphviz to create clear and informative diagrams.

fragmentation_pathway M Molecular Ion (M+•) F1 [M - CO]+• M->F1 - CO F2 [M - CH2O]+• M->F2 - CH2O F3 [M - R]+ M->F3 - R• F4 Pyrimidine Fragment M->F4 Ring Cleavage F5 Benzodioxole Fragment M->F5 Linker Cleavage

Caption: Generalized EI fragmentation of a benzodioxole pyrimidine.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute inject Inject into GC-MS dilute->inject separate Chromatographic Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize detect Mass Detection ionize->detect tic Analyze TIC detect->tic spectrum Extract Mass Spectrum tic->spectrum fragmentation Elucidate Fragmentation spectrum->fragmentation

Caption: Workflow for GC-MS analysis of benzodioxole pyrimidines.

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometric fragmentation of benzodioxole pyrimidines provides a rich source of structural information. By understanding the fundamental principles that govern their fragmentation and by employing systematic analytical protocols, researchers can confidently identify and characterize these important molecules. The comparative analysis with other heterocyclic systems further enhances the diagnostic power of mass spectrometry in this field. As the quest for novel therapeutics continues, a deep understanding of these analytical techniques will remain an indispensable tool for the modern drug discovery and development professional.

References

  • Mass spectral fragmentation modes of pyrimidine deriv
  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (URL: [Link])

  • Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. (URL: [Link])

  • Fragmentation of Pyrimidine: (a) fragmentation matrix; (b) fragment-ions cross sections. - ResearchGate. (URL: [Link])

  • Electrospray ionization - Wikipedia. (URL: [Link])

  • Ionization Methods in Mass Spectrometry | MALDI | ESI | EI | CI | FAB| Dr. Nagendra Singh | PENS#70 - YouTube. (URL: [Link])

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])

  • Mass Spectrometry Ionization Methods - Chemistry at Emory. (URL: [Link])

Sources

Validating Kinase Selectivity Profiles of Benzodioxole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Scaffold Paradox

In medicinal chemistry, the 1,3-benzodioxole (methylenedioxybenzene) moiety is a "privileged structure." It frequently appears in high-affinity kinase inhibitors (e.g., Saracatinib/AZD0530 ) because it acts as a rigid, planar bioisostere for methoxy-phenyl groups, often improving lipophilicity and packing tightly against hydrophobic residues in the kinase ATP-binding pocket (e.g., the Gatekeeper residue).

However, this scaffold introduces a critical validation challenge: Metabolic Liability. The methylene bridge is highly susceptible to cytochrome P450 (CYP) oxidation, leading to reactive carbene intermediates that cause Mechanism-Based Inhibition (MBI) of hepatic enzymes.

This guide outlines a rigorous, self-validating workflow to profile benzodioxole-based inhibitors. We compare them against standard quinazoline and indazole scaffolds and provide a 3-tier validation protocol to ensure your selectivity data is not an artifact of assay interference or metabolic instability.

Comparative Landscape: Benzodioxole vs. Standard Alternatives

When selecting a scaffold for kinase inhibition (typically Type I or Type I½ ATP-competitive), researchers must weigh binding affinity against metabolic stability.

Table 1: Scaffold Performance Matrix
FeatureBenzodioxole Scaffold (e.g., Saracatinib)Quinazoline Scaffold (e.g., Gefitinib)Indazole Scaffold (e.g., Axitinib)
Primary Utility High-affinity targeting of Src/Abl and specific hydrophobic pockets.Gold standard for EGFR/HER2 inhibition.Versatile ATP-mimetic; high hinge-binding affinity.
Selectivity Potential High. Rigid structure restricts conformational freedom, reducing off-target binding.Moderate to High. Can be promiscuous without specific tail modifications.High. Excellent shape complementarity for various kinases (VEGFR, JNK).
Metabolic Risk High (Critical). Prone to CYP450 suicide inhibition (MBI) via carbene formation.Moderate. Demethylation is common but usually not mechanism-based inactivation.Low to Moderate. Generally stable; oxidation occurs on side chains.
Solubility Moderate (Lipophilic).Low to Moderate (often requires solubilizing tails).Moderate.
Validation Priority Must validate CYP interactions alongside kinase selectivity. Focus on mutant selectivity (e.g., T790M).Focus on residence time.

The Validation Workflow (Scientific Integrity)

To validate a benzodioxole-based inhibitor, you cannot rely solely on biochemical IC50s. You must prove that the compound is selective and metabolically competent.

Diagram 1: The "Fail-Fast" Selectivity Workflow

ValidationWorkflow cluster_0 Tier 1: Biochemical Filtering cluster_1 Tier 2: Cellular Engagement cluster_2 Tier 3: Metabolic Liability (CRITICAL) Start Benzodioxole Lead Compound Radio Radiometric HotSpot Assay (Gold Standard IC50) Start->Radio Panel Broad Kinome Scan (>300 Kinases) Radio->Panel If Potent (<100nM) NanoBRET NanoBRET™ TE Assay (Live Cell Residence Time) Panel->NanoBRET Selectivity Score < 0.05 CYP_Shift IC50 Shift Assay (+/- NADPH) NanoBRET->CYP_Shift Confirmed Target Engagement Pheno Phenotypic Viability (Cell Titer-Glo) MBI_Check Check for Time-Dependent Inhibition (TDI) CYP_Shift->MBI_Check Decision Go / No-Go Decision MBI_Check->Decision Lead Optimization Lead Optimization Decision->Lead Optimization No Shift (Stable) Scaffold Hop Scaffold Hop Decision->Scaffold Hop Significant Shift (>3-fold)

Caption: A self-validating workflow prioritizing metabolic stability alongside kinase selectivity.

Detailed Experimental Protocols

Protocol A: Radiometric "HotSpot" Profiling (The Gold Standard)

Why: Fluorescence-based assays (FRET/TR-FRET) are prone to interference from the autofluorescence of benzodioxole derivatives. Radiometric assays directly measure phosphate transfer and are artifact-free.

Reagents:

  • 
    P-ATP (Specific Activity: 3000 Ci/mmol)
    
  • Substrate peptide (Kinase specific)

  • Benzodioxole inhibitor (dissolved in 100% DMSO)

Procedure:

  • Preparation: Dilute inhibitor to 4x concentration in assay buffer.

  • Reaction: Mix Kinase + Substrate + Inhibitor. Initiate reaction with

    
    P-ATP.[1]
    
  • Incubation: Incubate at Room Temperature for 120 minutes (ensure linear range).

  • Termination: Spot reaction onto P81 ion-exchange filter paper.

  • Wash: Wash filters 3x with 0.75% phosphoric acid to remove unbound ATP.

  • Quantification: Measure bound radiolabel via scintillation counting.

  • Calculation: Derive IC50 using a variable-slope sigmoidal dose-response curve.

Expert Insight: Benzodioxoles are hydrophobic. Ensure your assay buffer contains 0.01% Triton X-100 to prevent compound aggregation, which causes false positives in biochemical assays [1].

Protocol B: NanoBRET™ Target Engagement (Cellular Validation)

Why: Biochemical potency often fails to translate to cellular activity due to the high lipophilicity of benzodioxoles (getting stuck in membranes). NanoBRET measures binding inside the live cell.[2][3]

Procedure:

  • Transfection: Transfect HEK293 cells with Kinase-NanoLuc® fusion vectors.

  • Tracer Addition: Add cell-permeable fluorescent tracer (at

    
     concentration).
    
  • Competition: Treat cells with serial dilutions of the Benzodioxole inhibitor.

  • Equilibration: Incubate for 2 hours at 37°C.

  • Detection: Add NanoBRET substrate. Measure donor (460nm) and acceptor (618nm) emission.

  • Analysis: Calculate occupancy using the BRET ratio. A left-shifted curve compared to biochemical IC50 suggests active transport or accumulation; a right-shifted curve suggests poor permeability.

Protocol C: The "IC50 Shift" Assay (CYP Liability Test)

Why: This is the specific validation step for benzodioxoles. If the compound inhibits CYPs in a time-dependent manner (MBI), the IC50 against the CYP enzyme will decrease (potency increases) when pre-incubated with NADPH.

Procedure:

  • Split Samples: Prepare two sets of reaction wells containing CYP3A4 microsomes and the inhibitor.

  • Pre-incubation:

    • Set A (-NADPH): Incubate inhibitor + microsomes without NADPH for 30 mins.

    • Set B (+NADPH): Incubate inhibitor + microsomes with NADPH for 30 mins (allows metabolic activation).

  • Substrate Addition: Add CYP substrate (e.g., Midazolam) to both sets.

  • Measurement: Measure product formation via LC-MS/MS.

  • Analysis: Calculate the IC50 for both sets.

    • Result: If

      
       (significantly), MBI is occurring. A shift of >3-fold is a "Red Flag" for benzodioxole scaffolds [2].
      

Mechanistic Insight: The Metabolic Trap

Understanding why this scaffold fails is crucial for explaining your data.

Diagram 2: Benzodioxole Activation Pathway

Mechanism Compound Benzodioxole Inhibitor Intermediate Carbene Intermediate Compound->Intermediate Oxidation of -CH2- Bridge CYP CYP450 (Fe-O) CYP->Intermediate Complex Irreversible Heme-Carbene Complex Intermediate->Complex Coordination to Heme Iron

Caption: The oxidation of the methylene bridge leads to a reactive carbene that inactivates the CYP enzyme.

Data Interpretation & Reporting

When publishing your comparison, summarize your data using the Selectivity Score (S-score) .

Formula:



(Where %POC is Percent of Control)
Example Data Table (Hypothetical Comparison)
MetricBenzodioxole Lead (Compound A)Quinazoline Reference (Gefitinib)Interpretation
Primary Target IC50 4 nM (Src)3 nM (EGFR)Comparable potency.
Selectivity S(35) 0.02 (Very Selective)0.15 (Moderate)Benzodioxole offers tighter specificity.
NanoBRET IC50 12 nM45 nMBenzodioxole shows superior cellular entry/binding.
CYP3A4 IC50 Shift 5.2-fold shift 1.1-fold shiftWARNING: Compound A causes suicide inhibition of CYP3A4.

Conclusion for Researchers: While the benzodioxole-based Compound A demonstrates superior kinase selectivity and cellular potency compared to standard scaffolds, the significant CYP3A4 IC50 shift indicates metabolic toxicity. Recommendation: Modify the methylene bridge (e.g., deuteration or substitution with difluoromethylene) to retain kinase selectivity while mitigating metabolic liability.

References

  • Direct measurement of kinase inhibition using radiometric assays. Source: Reaction Biology Corporation. URL:[Link]

  • Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions. Source: National Institutes of Health (PMC). URL:[Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine (AZD0530) profile. Source: Journal of Medicinal Chemistry (via PubMed). URL:[Link]

Sources

IR spectrum analysis of methylenedioxy group in pyrimidines

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared (IR) Spectrum Analysis of the Methylenedioxy Group in Pyrimidine Derivatives

Authored by a Senior Application Scientist

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. The methylenedioxy group (-O-CH₂-O-), particularly when appended to a pharmacologically significant scaffold like pyrimidine, presents unique structural characteristics that are critical to its biological activity and metabolic fate.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and integrity of this functional group.

This guide provides an in-depth comparison and analysis of the IR spectral features of the methylenedioxy group attached to a pyrimidine ring. We will move beyond a simple recitation of frequencies to explain the mechanistic origins of key vibrational modes, offer a comparative framework against relevant alternatives, and provide a robust experimental protocol for obtaining high-quality, reproducible data.

The Significance of the Methylenedioxy-Pyrimidine Moiety

The pyrimidine core is a cornerstone of numerous biologically active molecules, including nucleobases and therapeutic agents.[2][3] The addition of a methylenedioxy group can significantly alter a molecule's properties by:

  • Modulating Lipophilicity: Affecting cell membrane permeability and target engagement.

  • Influencing Metabolism: The methylenedioxy group is a known inhibitor of certain cytochrome P450 enzymes, which can alter the drug's pharmacokinetic profile.

  • Conformational Rigidity: Locking adjacent substituents into a fixed orientation, which can be crucial for binding to a biological target.

Given these effects, verifying the successful incorporation and stability of the methylenedioxy bridge is a critical step in chemical synthesis and quality control.

Fundamental Vibrational Modes: The IR Signature of the Methylenedioxy Group

The diagnostic power of IR spectroscopy for the methylenedioxy group lies in a set of highly characteristic and often intense absorption bands. These arise from the fundamental vibrations of the C-O and C-H bonds within the O-CH₂-O bridge. An extensive study of over 100 compounds containing the aromatic methylenedioxy group has established its key spectral landmarks.[4][5]

dot graph "Molecular_Structure" { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: General structure of a methylenedioxypyrimidine.

The most significant vibrations are summarized below:

Vibrational ModeTypical Wavenumber (cm⁻¹)IntensityCausality and Expert Insights
C-O-C Asymmetric Stretch 1260 - 1230Very StrongThis band is arguably the most prominent and reliable indicator of the C-O-C ether linkage. Its high intensity is due to the large change in dipole moment during the asymmetric stretching motion. Its position can be slightly influenced by ring strain and electron density.
C-O-C Symmetric Stretch 1045 - 1030Very StrongThis vibration involves the symmetric stretching of both C-O bonds. It is also very intense and serves as a primary confirmation alongside the asymmetric stretch. The presence of this strong, sharp band is a powerful piece of evidence for the five-membered dioxole ring.
Methylenedioxy Ring Deformation 935 - 915StrongThis absorption is exceptionally characteristic of the constrained five-membered ring formed by the methylenedioxy group on an aromatic system.[4] Its presence is considered highly diagnostic.
CH₂ Scissoring (Bending) 1490 - 1470StrongThis in-plane bending vibration of the methylene group is consistently strong.[6] Care must be taken as it falls in the same region as pyrimidine ring C=C and C=N stretching vibrations.[2] However, it is often distinguishable as a sharp, well-defined peak.
Anomalous C-H Stretch 2790 - 2770StrongThis band is a crucial diagnostic feature.[4] It appears at a significantly lower frequency than typical alkyl C-H stretches (2960-2850 cm⁻¹) and is attributed to Fermi resonance involving the C-H stretching fundamental and an overtone of a CH₂ bending mode. Its sharpness and unique position make it a key identifier, though it can be obscured by broad N-H or O-H absorptions if other functional groups are present.
CH₂ Wagging (Bending) 1370 - 1350StrongThis out-of-plane bending vibration provides another confirmatory peak in the fingerprint region.
Comparative Analysis: Dissecting the Spectrum

To truly appreciate the diagnostic value of these bands, we must compare the spectrum of a methylenedioxypyrimidine with its constituent parts and potential alternatives. The pyrimidine ring itself presents a complex series of absorptions, primarily from C=N and C=C ring stretching and C-H bending modes.[7][8]

Compound ClassAromatic C-H Stretch (cm⁻¹)Ring Stretches (C=C, C=N) (cm⁻¹)Key Diagnostic Region (1300-900 cm⁻¹)
Unsubstituted Pyrimidine ~3100 - 3000~1570, 1465, 1400Dominated by various C-H in-plane bending and ring breathing modes. The spectrum is complex but lacks the intense, sharp bands characteristic of the C-O-C stretches.[7][8]
Methylenedioxybenzene ~3050 - 3000, ~2780 ~1610, 1505, 1485Dominated by very strong, sharp peaks at ~1250, ~1040, and ~925 cm⁻¹ corresponding to the C-O-C stretches and ring deformation. [4][5] These features are the defining signature.
Methylenedioxypyrimidine ~3100 - 3000, ~2780 ~1600 - 1450 (Complex)Exhibits a superimposed spectrum. The highly diagnostic C-O-C stretches (~1250, ~1040 cm⁻¹) and the ring deformation mode (~925 cm⁻¹) from the methylenedioxy group are clearly visible and provide unambiguous confirmation. The pyrimidine ring absorptions are also present.
Dimethoxy-pyrimidine (Alternative) ~3100 - 3000, ~2950, ~2840~1600 - 1450 (Complex)Shows C-O stretching for aryl ethers (~1275-1200 cm⁻¹) but lacks the distinct symmetric C-O-C stretch at ~1040 cm⁻¹ and the highly characteristic ring deformation peak at ~925 cm⁻¹. The absence of these two peaks is the key differentiator.

Key Insight: The pyrimidine ring's electron-withdrawing nature can induce a minor shift in the C-O-C stretching frequencies compared to a simple benzene analogue, but the overall pattern of intense, sharp bands at ~1250, ~1040, and ~925 cm⁻¹ remains the definitive fingerprint of the methylenedioxy group. The absence of this trio of peaks in an alternative like a dimethoxy-substituted pyrimidine provides a clear negative control.

A Self-Validating Experimental Protocol for FTIR Analysis

Acquiring a high-quality IR spectrum is essential for accurate analysis. The following protocol is designed to be self-validating by incorporating critical quality control steps.

dot digraph "Experimental_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1.5, color="#4285F4"]; edge [color="#34A853", penwidth=1.5];

} Caption: Standard workflow for obtaining an FTIR spectrum using the KBr pellet method.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Trustworthiness Check: Ensure the sample is meticulously dried under vacuum to remove residual solvents and water. Water shows a very broad O-H stretch (~3400 cm⁻¹) and a bending mode (~1630 cm⁻¹) that can obscure N-H stretches and parts of the double-bond region.

    • Weigh approximately 1 mg of the methylenedioxypyrimidine compound and 100-150 mg of dry, spectroscopic-grade potassium bromide (KBr).

    • Gently grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained. The goal is to reduce particle size below the wavelength of the IR radiation to minimize scattering.

    • Transfer the powder to a pellet-pressing die and apply 7-8 tons of pressure under vacuum for 2-3 minutes. A successful pellet will be transparent or translucent.

  • Data Acquisition:

    • Causality: Before scanning the sample, always run a background spectrum with the empty sample compartment. This measures the absorbance of atmospheric water vapor and CO₂ and the instrument's own optical bench. The software then automatically subtracts this background from the sample spectrum, ensuring that the final spectrum contains only information from the compound.

    • Place the KBr pellet in the sample holder.

    • Acquire the spectrum. Typical parameters for high-quality data are:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 32 (co-added to improve signal-to-noise ratio)

  • Data Analysis and Validation:

    • Self-Validation: Examine the baseline of the spectrum. It should be relatively flat, especially between 2000 and 2500 cm⁻¹. Check for sharp, strong peaks around 2360 cm⁻¹ (atmospheric CO₂) or broad rovibrational water bands (~3700 cm⁻¹ and ~1600 cm⁻¹), which indicate incomplete background subtraction. If present, re-run the background and sample scans.

    • Identify the key diagnostic peaks as outlined in Tables 1 and 2. Pay special attention to the presence of the strong, sharp trio of bands in the 1300-900 cm⁻¹ region and the anomalous C-H stretch around 2780 cm⁻¹.

    • Compare the obtained spectrum with reference spectra of starting materials to confirm reaction completion and purity.

Conclusion

The IR spectrum provides an exceptionally powerful and definitive tool for the structural confirmation of the methylenedioxy group in pyrimidine-based compounds. While the spectrum is a composite of vibrations from both moieties, the methylenedioxy group provides a unique and unambiguous fingerprint. By focusing on the C-O-C asymmetric stretch (~1250 cm⁻¹) , the C-O-C symmetric stretch (~1040 cm⁻¹) , the characteristic ring deformation (~925 cm⁻¹) , and the anomalous C-H stretch (~2780 cm⁻¹) , researchers can confidently verify its presence. This comparative and mechanistically-grounded approach ensures that IR spectroscopy is leveraged not just as a routine characterization technique, but as a precise and reliable method for ensuring the scientific integrity of novel molecular entities in drug discovery and development.

References

  • Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5. Available From: [Link]

  • Fausto, R., et al. (2005). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786, 193-206. Available From: [Link]

  • Briggs, L. H., et al. (1956). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Analytical Chemistry, 28(6), 894-906. Available From: [Link]

  • Fales, H. M., & Wildman, W. C. (1956). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Datapdf.com. Available From: [Link]

  • Dopfer, O., et al. (2020). Spectroscopic identification of fragment ions of DNA/RNA building blocks: the case of pyrimidine. Physical Chemistry Chemical Physics, 22(28), 15994-16006. Available From: [Link]

  • Sharma, P. K. (n.d.). Study of Infrared Spectrum And Thermodynamic Functions of 4-Amino-2,6- Dihydroxy Pyrimidine. Research India Publications. Available From: [Link]

  • Maity, S., et al. (2019). Infrared spectral assignment of Pyrimidine and Pyrazine in the C H stretching region by an Effective Spectroscopic Hamiltonian construction. ResearchGate. Available From: [Link]

  • Briggs, L. H., Colebrook, L. D., Fales, H. M., & Wildman, W. C. (1956). Infrared Absorption Spectra of Methylenedioxy and Aryl Ether Groups. Analytical Chemistry. Available From: [Link]

  • Wikipedia contributors. (n.d.). Methylenedioxy. Wikipedia. Available From: [Link]

  • ResearchGate. (n.d.). 7 Various modes of bending vibration in methylene group (CH 2 ). The... [Image]. Available From: [Link]

Sources

Comparative Cytotoxicity Guide: Pyrimidine-2-amine vs. Pyridine-2-amine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of pyrimidine-2-amine and pyridine-2-amine scaffolds, two of the most ubiquitous "privileged structures" in kinase inhibitor discovery. While often treated as bioisosteres, their distinct physicochemical profiles lead to divergent cytotoxicity and metabolic fates.

The Verdict:

  • Pyridine-2-amines often exhibit higher potency due to stronger basicity and lipophilicity but carry a higher risk of lysosomal trapping and oxidative metabolic activation (toxicity liabilities).

  • Pyrimidine-2-amines are generally preferred for optimizing metabolic stability and reducing off-target cytotoxicity. The additional nitrogen atom lowers basicity (preventing phospholipidosis) and increases polarity, though it may require more precise substitution to achieve equipotent binding affinity.

Physicochemical & Structural Basis

The differential cytotoxicity of these analogs is rooted in their electronic properties. The "nitrogen scan" (replacing CH with N) fundamentally alters the molecular landscape.

Electronic Deficient vs. Electron Rich
  • Pyridine-2-amine: Moderately electron-deficient. The ring nitrogen acts as a sink, but the ring remains susceptible to electrophilic attack and oxidative metabolism (N-oxidation).

  • Pyrimidine-2-amine: Highly electron-deficient (

    
    -deficient). The presence of two nitrogen atoms significantly lowers the energy of the 
    
    
    
    -system, making the ring resistant to oxidation but potentially susceptible to nucleophilic attack if good leaving groups are present (SNAr reactions).
The Basicity Factor (Critical for Toxicity)

The most significant differentiator regarding cellular toxicity is pKa .

ScaffoldStructureApprox. pKa (Conjugate Acid)Physiological State (pH 7.4)Lysosomal State (pH 4.5)
Pyridine-2-amine Monocyclic, 1 ring N~6.8 - 7.2Partially ProtonatedFully Protonated (Trapped)
Pyrimidine-2-amine Monocyclic, 2 ring Ns~3.5 - 4.0NeutralMostly Neutral

Implication: Pyridine-2-amine analogs are often lysosomotropic . They freely enter cells, become protonated in the acidic lysosome, and get trapped. This accumulation leads to phospholipidosis , a common mechanism of drug-induced cytotoxicity in hepatocytes (HepG2) and fibroblasts.

Comparative Cytotoxicity Profile

Mechanism of Action in Kinase Pockets (Hinge Binding)

Both scaffolds function as "hinge binders" in ATP-competitive inhibitors. However, their hydrogen bonding capabilities differ, influencing selectivity and off-target toxicity.

HingeBinding cluster_0 Pyridine-2-amine (1 Acceptor, 1 Donor) cluster_1 Pyrimidine-2-amine (2 Acceptors, 1 Donor) Pyridine Pyridine Ring (N1 Acceptor) Kinase Kinase Hinge Region (Backbone CO/NH) Pyridine->Kinase Single H-Bond Acceptor (Moderate Specificity) Amine1 Exocyclic Amine (NH Donor) Amine1->Kinase H-Bond Donor Pyrimidine Pyrimidine Ring (N1 & N3 Acceptors) Pyrimidine->Kinase Dual H-Bond Acceptor Potential (Higher Specificity/Selectivity) Amine2 Exocyclic Amine (NH Donor) Amine2->Kinase H-Bond Donor OffTarget Off-Target Toxicity (e.g., LCK, SRC inhibition) Kinase->OffTarget Promiscuous Binding

Figure 1: Comparison of Hinge Binding Modes. The Pyrimidine scaffold (green) offers an additional nitrogen acceptor (N3), allowing for more specific water-mediated networks or direct backbone interactions, often improving selectivity profiles compared to the more promiscuous pyridine.

Cytotoxicity Data Summary

The following table synthesizes trends from SAR studies on CDK and EGFR inhibitors where scaffold hopping was performed.

FeaturePyridine-2-amine AnalogsPyrimidine-2-amine Analogs
Cellular Potency (IC50) High (often <100 nM) due to lipophilicity.Moderate to High (requires optimization).
Metabolic Stability (t1/2) Low/Medium. Prone to CYP450 oxidation (N-oxide formation).High. Electron-deficient ring resists oxidation.
Hepatotoxicity (HepG2) Higher Risk. Reactive metabolites + Lysosomal trapping.Lower Risk. cleaner metabolic profile.
hERG Inhibition Moderate risk (Lipophilicity/Basicity driven).Lower risk (Polarity driven).
Selectivity Score Lower (More promiscuous).Higher (Specific H-bond geometry).

Mechanisms of Toxicity

Metabolic Activation (Bioactivation)

Pyridine rings are electron-rich enough to undergo oxidation by CYP450 enzymes, forming Pyridine-N-oxides or undergoing ring hydroxylation.

  • Risk: These metabolites can be chemically reactive or possess different pharmacological targets, leading to idiosyncratic toxicity.

  • Pyrimidine Advantage: The pyrimidine ring is resistant to oxidative metabolism. The primary clearance route shifts to conjugation or excretion of the unchanged drug, which is a more predictable safety profile.

Lysosomal Trapping (Phospholipidosis)

As detailed in Section 2.2, the basicity of the pyridine nitrogen allows the molecule to become protonated and trapped within lysosomes.

  • Consequence: Accumulation leads to inhibition of lysosomal phospholipases, causing phospholipidosis (foamy macrophage appearance). This is a major attrition factor in early drug development.

  • Protocol: This is screened using the Lysosomal Trapping Assay (see Section 5).

Experimental Protocols for Validation

To objectively compare these scaffolds in your own lead series, the following self-validating workflows are recommended.

Protocol: Comparative Cytotoxicity (MTT/ATP Assay)

Do not rely solely on IC50. You must calculate the Therapeutic Index (TI).

Reagents:

  • Target Cancer Line (e.g., MCF-7, HCT-116).

  • Counter-Screen Normal Line (e.g., HUVEC or primary Hepatocytes).

  • CellTiter-Glo® (Promega) or MTT Reagent.

Workflow:

  • Seeding: Seed cells at 3,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Dosing: Prepare 10-point serial dilutions of Pyridine vs. Pyrimidine analogs (Range: 10 µM to 0.1 nM).

    • Control: Staurosporine (Positive Kill), DMSO (Vehicle).[1]

  • Incubation: 72 hours at 37°C, 5% CO2.

  • Readout: Add detection reagent. Read Luminescence (ATP) or Absorbance (MTT 570nm).

  • Calculation:

    
    
    
    • Target SI: >10 for Pyrimidine analogs; Pyridines often show SI < 5 due to general toxicity.

Protocol: Metabolic Stability & Reactive Metabolite Trapping

Essential for confirming the "Safe Pyrimidine" hypothesis.

Workflow:

  • Incubate compound (1 µM) with Human Liver Microsomes (HLM) + NADPH.

  • Add Glutathione (GSH) or Potassium Cyanide (KCN) as trapping agents for reactive intermediates.

  • Analysis: LC-MS/MS at T=0, 15, 30, 60 min.

  • Interpretation:

    • Pyridine Liability: Detection of +16 Da (N-oxide) or GSH-adducts indicates bioactivation.

    • Pyrimidine Stability: Minimal turnover and lack of GSH adducts confirm metabolic inertness.

Logic & Decision Pathway

Use this flowchart to guide scaffold selection during Lead Optimization.

ScaffoldSelection Start Lead Optimization: Select Scaffold CheckPotency Is Potency < 10nM? Start->CheckPotency PyridineBranch Pyridine-2-amine (High Potency) CheckPotency->PyridineBranch Initial Hit ToxCheck Screen: Lysosomal Trapping & CYP Inhibition PyridineBranch->ToxCheck PyrimidineBranch Pyrimidine-2-amine (High Stability) Decision1 High Trapping/Toxicity? (Common with Pyridine) ToxCheck->Decision1 Action1 Switch to Pyrimidine (Scaffold Hop) Decision1->Action1 Yes (Fix Tox) Action2 Add EWG to Pyridine (Lower pKa) Decision1->Action2 Yes (Fix pKa) Action1->PyrimidineBranch

Figure 2: Decision Tree for Scaffold Hopping. If a Pyridine lead shows toxicity, "hopping" to Pyrimidine is the standard medicinal chemistry maneuver to reduce basicity and metabolic liability.

References

  • Pennington, L. D., & Moustakas, D. T. (2018). The Necessary Nitrogen Atom: A Medicinal Chemist’s Guide to MPV and pKa. Journal of Medicinal Chemistry, 61(14), 5802–5837. [Link]

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. [Link]

  • Warmuth, M., et al. (2003). Dual-specific Src and Abl kinase inhibitors, PP1 and PP2, block growth of BCR/ABL+ leukemia cells. Blood, 101(8), 3052–3059. (Demonstrates Pyrimidine-based kinase inhibitor selectivity). [Link]

  • Pramod, K., et al. (2021). Pyrimidine as a Privileged Scaffold in Drug Discovery: A Review. Current Drug Targets. [Link]

  • Hitchcock, S. A., et al. (2006). Structural modifications of the 2-aminopyrimidine scaffold of Imatinib. Bioorganic & Medicinal Chemistry Letters. (Classic SAR study on scaffold hopping). [Link]

Sources

Safety Operating Guide

Technical Guide: Safe Handling and Disposal of 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine

[1][2]

Executive Summary & Chemical Context

This guide defines the operational safety and disposal protocols for 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine .[1][2] As a researcher, you likely utilize this compound as a pharmacophore scaffold in kinase inhibitor development (similar to Tadalafil intermediates or specific tyrosine kinase inhibitors).

While specific Safety Data Sheets (SDS) for this exact intermediate may be sparse in public databases, its safety profile is deductively constructed from its two primary functional groups: the 2-aminopyrimidine core and the 1,3-benzodioxole (methylenedioxyphenyl) moiety.[1][2]

Critical Directive: Due to the benzodioxole functionality, this compound must be treated as Very Toxic to Aquatic Life (H400/H410) . Under no circumstances can this material or its mother liquors enter municipal water systems.

Hazard Profiling & Causality

To ensure safe disposal, we must first understand the chemical behavior driving the risk.

Deductive Hazard Matrix
Functional GroupAssociated HazardMechanism of Action
1,3-Benzodioxole Aquatic Toxicity (Cat 1) Lipophilic nature allows bioaccumulation in aquatic organisms; potential cytochrome P450 inhibition.[1][2]
2-Aminopyrimidine Acute Toxicity / Irritant Basic nitrogen atoms can cause skin/eye irritation (H315/H319) and potential respiratory sensitization.[1][2]
Combined Molecule Target Organ Toxicity As a pharmaceutical intermediate, assume biological activity. Treat as a potential reproductive toxin or specific organ toxicant.
Physical Properties Relevant to Disposal[3]
  • State: Solid (Powder/Crystalline).

  • Solubility: Low water solubility; soluble in DMSO, Methanol, and Chlorinated solvents.

  • Stability: Stable under ambient conditions; NOx generation upon combustion.

Operational Disposal Protocols

A. Solid Waste (Pure Compound & Contaminated Solids)

The Golden Rule: Segregation by Flammability.

  • Collection:

    • Collect all pure solid waste, contaminated weighing boats, and heavily soiled gloves in a wide-mouth HDPE jar or a double-lined yellow biohazard/chemical waste bag .[1][2]

    • Do NOT use standard trash bins.

  • Labeling:

    • Label clearly: "Solid Chemical Waste: Toxic, Irritant, Marine Pollutant."

    • List constituents: 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine (100%).[1][2]

  • Disposal Path:

    • High-Temperature Incineration: The only validated destruction method.[1][2] The facility must operate >850°C (preferably 1100°C) with flue gas scrubbing to neutralize Nitrogen Oxides (NOx) generated by the pyrimidine ring.

B. Liquid Waste (Mother Liquors & HPLC Effluent)

The Golden Rule: No Aqueous Release.

  • Solvent Segregation:

    • Halogenated Stream: If dissolved in DCM/Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol/Ethanol/DMSO.

  • Aqueous Buffers (HPLC):

    • Even if the compound is in low concentration (e.g., <0.1%) in an acetonitrile/water mobile phase, it cannot go down the drain.

    • Collect in "Aqueous Waste with Organic Contaminants" carboys.

  • Neutralization (Prohibited):

    • Do NOT attempt to degrade this using bleach (Hypochlorite). The primary amine on the pyrimidine ring can react to form chloramines, which are toxic and potentially unstable.

Spill Management & Emergency Response

In the event of a spill, immediate containment is required to prevent environmental release.[3][4][5]

Spill Decision Logic (DOT Visualization)[1][2]

SpillResponsecluster_SolidSolid Spill (Powder)cluster_LiquidLiquid Spill (Solution)StartSpill DetectedAssessAssess StateStart->AssessSolidDry PowderAssess->SolidLiquidSolution / Mother LiquorAssess->LiquidNoDustAvoid Dust Generation(Do NOT sweep vigorously)Solid->NoDustScoopWet Wipe / Scoop MethodNoDust->ScoopBagDouble Bag (Yellow)Scoop->BagDisposalRoute to High-Temp IncinerationBag->DisposalAbsorbApply Inert Absorbent(Vermiculite/Sand)Liquid->AbsorbCollectCollect into HazardousWaste PailAbsorb->CollectCleanWash Area with EthanolThen Soap/WaterCollect->CleanClean->DisposalCollect Rinsate

Figure 1: Decision tree for immediate spill response. Note that "Rinsate" (cleaning water) must be collected as chemical waste, not flushed.[1][2]

Regulatory & Logistics Data

RCRA (Resource Conservation and Recovery Act) Classification

While this specific CAS is likely not "P-listed" or "U-listed" (unless it is a specific commercial pesticide formulation), it must be characterized by the generator.[1][2]

  • Generator Status: Hazardous Waste.

  • Waste Code Assignment (Best Practice):

    • If ignitable solvent present: D001 .

    • If halogenated solvent present: F002 .

    • If solid/pure: Classify as Non-Regulated Chemical Waste (federal) but manage as Toxic due to aquatic hazards.

Transport Information (IMDG/IATA)

When shipping waste or samples, use the following designation based on the benzodioxole moiety:

  • UN Number: UN 3077[1][2]

  • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine)[1][2]

  • Class: 9

  • Packing Group: III

Personal Protective Equipment (PPE) Matrix

Protection TypeSpecificationRationale
Respiratory N95 (Minimum) or P100Prevent inhalation of particulates.[1][2] Benzodioxole derivatives can be bioactive via inhalation.[6][7]
Hand Nitrile (Double Gloving) Amines can permeate thin latex.[2] Use Nitrile >0.11mm thickness.
Eye Safety Goggles Standard impact and splash protection.
Body Lab Coat (Buttoned) Prevent contamination of street clothes; remove immediately if soiled.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 46926518, 4-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)pyrimidin-2-amine. (Used for structural analog hazard extrapolation). Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier: 1,3-Benzodioxole (CAS 274-09-9).[1][2][6] (Source of Aquatic Toxicity H400 classification).[4] Retrieved from [Link][1][2][6]

Personal protective equipment for handling 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1159824-73-1 | Application: Pharmaceutical Intermediate (Kinase Inhibitor Synthesis)[1]

Executive Summary: The "Unknown Potency" Philosophy

As a Senior Application Scientist, I must address a critical reality in drug development: CAS 1159824-73-1 is a novel pharmaceutical intermediate. Unlike commodity chemicals (e.g., Acetone), it likely lacks a fully validated toxicological profile (LD50, OEL).[1]

Therefore, this guide does not rely on minimum compliance. Instead, it applies Performance-Based Control Banding (PBCB) .[1] We will treat this compound as a Occupational Exposure Band (OEB) 3 substance (


) until specific toxicology data proves otherwise.[1] This "Precautionary Principle" is the industry standard for handling bioactive pharmacophores involving aminopyrimidines and benzodioxoles.
Predicted Hazard Matrix (Structure-Activity Relationship)

Why we treat it as hazardous without a specific SDS:

Structural MoietyAssociated Risk (Read-Across Logic)Predicted GHS Classification
2-Aminopyrimidine High basicity; potential for severe eye/skin irritation and respiratory sensitization.[1]Warning: Skin Irrit. 2; Eye Irrit. 2A; STOT SE 3 (Resp).[1]
1,3-Benzodioxole Metabolic precursor often targeting Cytochrome P450 (CYP) enzymes.[1] Potential for bio-accumulation or specific organ toxicity.[1]Warning: Acute Tox. 4 (Oral); Aquatic Chronic 2.[1][2]
Physical State Likely a crystalline solid/powder.[1] High potential for electrostatic charging and airborne dust generation.Danger: Combustible Dust.[1]
Personal Protective Equipment (PPE) Matrix

Standard lab coats are insufficient for OEB 3 compounds.[1]

Tier 1: Solid Handling (Weighing/Transfer)

Context: Open handling is prohibited.[1] All manipulation must occur within Engineering Controls.

  • Engineering Control: Class II Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered).[1]

  • Respiratory: If hood sash is at safe height, no respirator is required.[1] If outside containment (e.g., spill cleanup), use PAPR (Powered Air Purifying Respirator) with HEPA cartridges.[1] N95s are insufficient for potent bioactive dusts.[1]

  • Hand Protection: Double-gloving is mandatory. [1]

    • Inner Layer: Nitrile (4 mil) – Taped to sleeve.[1]

    • Outer Layer: Nitrile (Extended Cuff, 6-8 mil) – Removed immediately inside the hood after handling.[1]

    • Reasoning: Amines can permeate thin nitrile; the benzodioxole moiety increases lipophilicity, aiding skin absorption.

  • Body Protection: Tyvek® Lab Coat (Disposable, wrist-elasticated) or sleeve covers.[1] Do not use cotton coats which trap dust.[1]

Tier 2: Solution Handling (Solubilized in DMSO/Methanol)

Context: dissolved compounds penetrate skin orders of magnitude faster than solids.[1]

  • Glove Upgrade: If using DMSO or DMF, switch outer glove to Silver Shield® (Laminate) or heavy-duty Butyl.[1] Nitrile offers <5 minutes breakthrough time for DMSO.[1]

  • Eye Protection: Chemical Splash Goggles (Vented).[1] Safety glasses are insufficient due to the basicity of the amine (corrosive risk to cornea).

Operational Workflow: Step-by-Step
Phase A: Weighing & Transfer (The Critical Moment) [1]
  • Static Neutralization: Place an ionizing fan or anti-static gun inside the hood 5 minutes prior.

    • Causality: Benzodioxole derivatives are often "fluffy" crystals that fly easily.[1] Static discharge can disperse mg-quantities into the breathing zone.[1]

  • The "Coffin" Technique:

    • Place the source vial inside a secondary container (ziplock bag or wide-mouth jar) before removing it from the storage fridge.

    • Only open the secondary container inside the hood.

  • Gravimetric Dilution:

    • Do not weigh exact mg quantities of dry powder if avoidable.[1]

    • Better Protocol: Weigh the entire vial content (by difference) or dissolve the entire vial in a known volume of solvent to create a Stock Solution. This eliminates open-powder handling.[1]

Phase B: Solubilization
  • Solvent Choice: DMSO is standard but penetrates skin rapidly.[1]

  • Exotherm Check: Amines are basic.[1] Adding this to an acidic solution will generate heat.[1] Add acid to the amine solution slowly, on ice.

Phase C: Decontamination
  • Solvent Wash: Wipe surfaces with 10% Ethanol/Water.[1]

  • Surfactant Wash: Follow with a detergent (e.g., Alconox) scrub.[1]

    • Reasoning: Organic solvents alone may spread the lipophilic benzodioxole; detergent is needed to encapsulate and lift the residue.

Decision Logic for Novel Intermediates

SafetyLogic Start Handling CAS 1159824-73-1 CheckData Specific Tox Data Available? Start->CheckData YesData Follow Specific SDS CheckData->YesData Yes NoData Assume Novel/Potent CheckData->NoData No (Standard for R&D) AssessState Physical State? NoData->AssessState Solid Solid / Powder AssessState->Solid Liquid Solution (DMSO/MeOH) AssessState->Liquid ControlSolid OEB 3 Protocol: HEPA Hood + Double Nitrile Anti-Static Measures Solid->ControlSolid ControlLiquid Permeation Protocol: Laminate Gloves if DMSO Splash Goggles Liquid->ControlLiquid

Figure 1: Decision matrix for handling unvalidated pharmaceutical intermediates. Note the default to High Containment (Red) when data is absent.[1]

Emergency Response
ScenarioImmediate Action
Powder Spill (<1g) Do NOT sweep. Cover with wet paper towels (to dampen dust), then wipe up.[1] Discard as hazardous waste.
Skin Contact Wash for 15 mins. Do not use ethanol (increases absorption).[1] Use mild soap and copious water.[3][4]
Eye Contact Irrigate immediately. The amine group is basic; corneal damage can occur in <30 seconds.[1]
References
  • Centers for Disease Control and Prevention (CDC). (2011).[1] Setting occupational exposure limits for unstudied pharmaceutical intermediates.[1][5] Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1]

  • National Institutes of Health (NIH) - PubChem. Compound Summary: 4-(1,3-Benzodioxol-5-yl)pyrimidin-2-amine.[1] Retrieved from [Link][1]

  • SafeBridge Consultants. Occupational Health & Safety Control Banding.[1] (Industry Standard Methodology for Potent Compounds).[1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.